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  • Product: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide
  • CAS: 510764-56-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability Profile of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide: A Comprehensive Technical Guide

Executive Summary N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4), hereafter referred to as DPAP , is a highly functionalized synthetic molecule characterized by a heteroaromatic picolinamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4), hereafter referred to as DPAP , is a highly functionalized synthetic molecule characterized by a heteroaromatic picolinamide headgroup conjugated to a polyamine (dipropylenetriamine derivative) tail. In modern medicinal chemistry, DPAP and its structural analogues serve as critical building blocks and multidentate ligands. They are frequently utilized as key intermediates in the synthesis of complex pharmacophores, including 5-Lipoxygenase Activating Protein (FLAP) inhibitors[1], and as chelating agents due to their array of nitrogenous electron donors.

This whitepaper provides an in-depth analysis of DPAP’s physicochemical behavior, acid-base equilibria, and degradation kinetics, offering drug development professionals a foundational framework for handling, formulating, and modifying polyamine-picolinamide conjugates.

Structural Causality and Physicochemical Profiling

The physicochemical behavior of DPAP is dictated by the interplay between its rigid, planar picolinamide moiety and its flexible, highly basic polyamine tail.

Conformational Locking and Hydrogen Bonding

Picolinamides exhibit unique conformational preferences that directly impact their solubility and stability. In its neutral state, the picolinamide headgroup adopts a highly stable syn conformation (dihedral angle φ ≈ 0°). This is driven by a strong intramolecular hydrogen bond between the amide proton (hydrogen bond donor) and the pyridine nitrogen (hydrogen bond acceptor)[2]. This intramolecular locking shields the amide carbonyl from nucleophilic attack, thereby enhancing its hydrolytic stability compared to standard aliphatic amides[3].

Multiphasic Acid-Base Equilibria

DPAP contains three distinct ionizable nitrogen centers, resulting in a complex, multiphasic pKa profile. The ionization state dictates the molecule's lipophilicity (LogD) and membrane permeability at physiological pH.

  • Pyridine Nitrogen (pKa ~5.2): Weakly basic. At physiological pH (7.4), it remains largely unprotonated, maintaining the intramolecular hydrogen bond.

  • Tertiary Amine (pKa ~8.5): The terminal N,N-dimethyl group is moderately basic and is predominantly protonated at pH 7.4.

  • Secondary Amine (pKa ~10.0): The internal secondary amine in the propyl chain is highly basic and remains fully protonated under physiological conditions.

Consequently, at pH 7.4, DPAP exists primarily as a di-cation , rendering it highly water-soluble but poorly permeable across passive lipid bilayers—a critical consideration for oral bioavailability.

AcidBase A Tri-protonated (pH < 5.0) Py+, NH2+, NH+ B Di-protonated (pH 5.0 - 8.5) Py, NH2+, NH+ A->B -H+ (pKa1 ~5.2) Pyridine N C Mono-protonated (pH 8.5 - 10.0) Py, NH2+, N B->C -H+ (pKa2 ~8.5) Tertiary Amine D Free Base (pH > 10.5) Py, NH, N C->D -H+ (pKa3 ~10.0) Secondary Amine

Caption: pH-dependent multiphasic ionization pathway of DPAP.

Summary of Physicochemical Descriptors
PropertyValue / EstimateCausality / Implication
Molecular Formula C₁₄H₂₄N₄O-
Molecular Weight 264.37 g/mol Falls well within Lipinski's Rule of 5 for oral drugs.
Topological Polar Surface Area (TPSA) ~65.5 ŲOptimal for moderate membrane permeability, though limited by ionization.
LogP (Neutral) 0.8 - 1.2Mildly lipophilic in its un-ionized free-base form.
LogD (pH 7.4) < -1.0Highly hydrophilic at physiological pH due to di-cationic state.

Chemical and Metabolic Stability Profile

Understanding the degradation pathways of DPAP is essential for formulation and storage. The molecule presents three primary liabilities: amide hydrolysis, oxidative N-dealkylation, and photolysis.

pH-Mediated Hydrolysis

While the intramolecular hydrogen bond protects the amide at neutral pH, extreme conditions disrupt this stability[4]. Under highly acidic conditions (pH < 3), the pyridine nitrogen becomes protonated. This induces a severe electrostatic repulsion with the amide proton, forcing a conformational flip to an anti geometry (φ ≈ 180°)[2]. This exposes the carbonyl carbon, leading to rapid acid-catalyzed hydrolysis that cleaves the molecule into picolinic acid and the polyamine tail[5].

Oxidative Liability and N-Dealkylation

The polyamine tail is a classic target for oxidative metabolism. Cytochrome P450 enzymes and Polyamine Oxidases (PAO) catalyze the oxidation of the nitrogen lone pairs[6].

  • N-Dealkylation: Oxidation of the alpha-carbon adjacent to the secondary or tertiary amine forms an unstable carbinolamine intermediate. This spontaneously collapses, releasing an aldehyde and a truncated amine[7].

  • N-Oxidation: Direct oxygenation of the terminal N,N-dimethyl group yields a highly polar N-oxide, significantly altering the molecule's pharmacokinetic profile[8].

Photodegradation

Pyridine-containing compounds are susceptible to UV-induced photolysis. Exposure to light can trigger radical-mediated ring opening or oxidation, necessitating storage in amber vials or under inert atmospheres (e.g., argon or nitrogen)[4].

Self-Validating Experimental Methodologies

To empirically validate the properties discussed above, the following self-validating protocols are employed. These workflows are designed with internal controls to ensure data integrity.

Protocol 1: Potentiometric Titration for Multiphasic pKa Determination

Rationale: Traditional UV-metric pKa determination is insufficient here because the aliphatic amines lack a UV chromophore. Potentiometric titration is required.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of DPAP in 10 mL of 0.15 M KCl. Causality: 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, preventing activity coefficient fluctuations during titration.

  • Titration Workflow: Acidify the solution to pH 2.0 using 0.1 M HCl to fully protonate all basic centers. Titrate with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the high-pH readings.

  • Data Validation: Calculate the first derivative of the titration curve. The presence of three distinct inflection points validates the multiphasic nature of the compound.

Protocol 2: Stability-Indicating LC-MS/MS Assay for Forced Degradation

Rationale: To map the degradation pathways (hydrolysis vs. oxidation), DPAP must be subjected to ICH Q1A(R2) stress conditions.

StabilityWorkflow cluster_stress Forced Degradation Conditions (ICH Q1A) Prep Sample Preparation (1 mg/mL DPAP in Buffer) Acid Acidic (0.1M HCl) 60°C, 24h Prep->Acid Base Basic (0.1M NaOH) 60°C, 24h Prep->Base Ox Oxidative (3% H2O2) RT, 24h Prep->Ox Photo Photolytic (UV/Vis) ICH Q1B Prep->Photo Analysis LC-MS/MS Analysis (Degradant Identification) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Kinetics Kinetic Modeling (Half-life Calculation) Analysis->Kinetics

Caption: Experimental workflow for forced degradation and stability profiling.

  • Stress Exposure: Prepare 1 mg/mL DPAP solutions. Expose aliquots to:

    • Acid: 0.1 M HCl at 60 °C.

    • Base: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at Room Temperature.

  • Quenching (Self-Validating Step): At t=0, 2, 4, 8, and 24 hours, withdraw 100 µL aliquots. Immediately neutralize acid/base samples with equivalent NaOH/HCl. Quench oxidative samples with sodium metabisulfite. Causality: Failure to quench will result in continued degradation inside the autosampler, yielding false kinetic rates.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor parent mass (m/z 265.2 [M+H]+) and scan for picolinic acid (m/z 124.0) and N-oxide degradants.

Expected Degradation Kinetics Data
Stress ConditionPrimary Degradation PathwayExpected Half-Life (t₁/₂)Major Degradant Identified (m/z)
Neutral Buffer (pH 7.4), 37°C None (Stable)> 30 DaysNone
0.1 M HCl, 60°C Amide Hydrolysis~ 8 - 12 HoursPicolinic Acid (124.0), Polyamine (160.2)
0.1 M NaOH, 60°C Amide Hydrolysis~ 12 - 18 HoursPicolinic Acid (124.0), Polyamine (160.2)
3% H₂O₂, RT N-Oxidation / Dealkylation~ 4 - 6 HoursDPAP N-oxide (281.2), Demethyl-DPAP (251.2)

References

  • Discovery of AZD6642, an Inhibitor of 5-Lipoxygenase Activating Protein (FLAP) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI.[Link]

  • Stability studies of bis(pyridiniumaldoxime) reactivators of organophosphate-inhibited acetylcholinesterase. PubMed (NIH).[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH.[Link]

  • Genomic identification and biochemical characterization of the mammalian polyamine oxidase involved in polyamine back-conversion. Liang Lab / Biochemical Journal.[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Screening of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Abstract The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2] This guide provides a comprehensive, technically-grounded framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2] This guide provides a comprehensive, technically-grounded framework for the in vitro cytotoxicity screening of the novel compound N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide. While specific data on this molecule is not widely available, its structure, featuring a picolinamide head and a polyamine-like tail, suggests potential interactions with cellular components that warrant a thorough toxicological profile. This document outlines a tiered, mechanism-driven screening strategy, moving from broad assessments of metabolic viability to specific investigations into the mode of cell death. We will detail the rationale behind assay selection, provide robust, step-by-step protocols for key experiments, and illustrate data interpretation, empowering research teams to generate a clear and decisive initial safety profile for this and similar novel chemical entities (NCEs).

Introduction: The Rationale for a Phased Cytotoxicity Assessment

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is a synthetic compound whose biological activity is largely uncharacterized. The picolinamide scaffold is found in a number of biologically active molecules, with some derivatives showing promise as antitumor agents.[3][4] The dimethylaminopropyl chain is a common feature in molecules designed to interact with nucleic acids or other cellular polyanions. Therefore, a primary concern for this NCE is its potential to induce cytotoxicity, defined as the quality of being toxic to cells.[5]

A robust preclinical safety assessment is critical to de-risk drug development programs, as unforeseen toxicity is a major cause of late-stage attrition.[1] An effective in vitro screening cascade does not merely ask "Is it toxic?" but rather "To what cell types, at what concentrations, and by what mechanism?"

This guide proposes a three-phase workflow designed to answer these questions efficiently.

Foundational Workflow: A Tiered Approach to Cytotoxicity

A logical, tiered approach ensures that resources are used efficiently, with high-throughput, cost-effective assays preceding more complex, mechanism-elucidating experiments.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Data Synthesis A Dose-Response Treatment (e.g., 10 concentrations, 72h) B Metabolic Viability Assay (e.g., MTT / MTS) A->B Assess mitochondrial function C Membrane Integrity Assay (e.g., LDH Release) B->C Orthogonal Confirmation F Calculate IC50 Value B->F Quantitative Result G Determine Mode of Cell Death C->G D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) D->G E Effector Caspase Assay (e.g., Caspase-3/7 Activity) E->G Confirm Apoptotic Pathway H Decision Gate: Advance, Optimize, or Terminate F->H G->H

Caption: Tiered workflow for in vitro cytotoxicity screening.

Phase 1: Primary Viability and Metabolic Health Assessment

The initial step is to determine if the compound affects the overall metabolic health of a cell population in a dose-dependent manner. The MTT assay is a cost-effective, high-throughput, and widely adopted method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[6]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HeLa or A549) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide in culture medium. A typical series might range from 200 µM to 1 nM. Also prepare a vehicle control (e.g., 0.2% DMSO in medium) and a positive control (e.g., 50 µM Doxorubicin).

  • Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation and Interpretation

The primary output is the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineTreatment DurationIC50 (µM)
HeLa (Cervical Cancer)72 hours12.5
A549 (Lung Cancer)72 hours28.1
MRC-5 (Normal Lung Fibroblast)72 hours> 100

Illustrative data. Actual results may vary.

An IC50 value below 10-30 µM is often considered a hit in screening campaigns. A significantly higher IC50 in a normal cell line (like MRC-5) compared to cancer cell lines could suggest some level of tumor selectivity, which is a desirable characteristic.

Phase 2: Mechanistic Elucidation

An IC50 value from a metabolic assay is a powerful starting point, but it doesn't explain how the cells are dying. Phase 2 employs assays to differentiate between modes of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death resulting from acute injury).[9][10]

Membrane Integrity: The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay serves as an excellent orthogonal method to confirm cytotoxicity.[5] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[11][12]

  • Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[11][13] The amount of color is proportional to the amount of LDH released, and thus to the number of dead or damaged cells.[12] This assay directly measures cell death, contrasting with the MTT assay which measures metabolic activity.

Differentiating Apoptosis and Necrosis: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Principle of Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[9][16]

  • Principle of Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[17] It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA and fluoresces red.[9][17]

By using both stains, we can resolve four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (though this population can be difficult to distinguish from late apoptotic cells).[9]

Confirming the Apoptotic Pathway: Caspase-3/7 Activity

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases responsible for the proteolytic cleavage of cellular substrates that leads to cell disassembly. Measuring their activity provides direct evidence that apoptosis is occurring.

  • Principle: These assays use a substrate peptide (e.g., DEVD) that is recognized and cleaved by active caspase-3 and -7.[18] This cleavage releases a reporter molecule that is either fluorescent (e.g., rhodamine 110) or luminescent (e.g., aminoluciferin), generating a signal proportional to caspase activity.[19][20][21]

Apoptosis_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm & Nucleus PS_in Phosphatidylserine (Inner Leaflet) PS_out Phosphatidylserine (Outer Leaflet) PS_in->PS_out Translocation AnnexinV Annexin V-FITC (Green Fluorescence) PS_out->AnnexinV Binds ProCasp Pro-Caspase-3/7 Casp Active Caspase-3/7 ProCasp->Casp Activation CaspSub Caspase Substrate (e.g., Z-DEVD-R110) Casp->CaspSub Cleaves DNA DNA PI Propidium Iodide (Red Fluorescence) PI->DNA Intercalates Fluor Fluorescent Signal CaspSub->Fluor Releases Apoptotic_Signal Apoptotic Signal (e.g., Compound) Apoptotic_Signal->PS_in Apoptotic_Signal->ProCasp Membrane_Damage Membrane Damage (Late Apoptosis/Necrosis) Membrane_Damage->PI Allows Entry

Caption: Key events and detection points in apoptotic cell death.

Conclusion and Next Steps

This guide has outlined a robust, multi-faceted strategy for the initial in vitro cytotoxicity profiling of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide. By progressing from high-throughput metabolic screening to specific, mechanism-of-action studies, researchers can build a comprehensive understanding of the compound's interaction with cells.

If the compound demonstrates potent and selective cytotoxicity against cancer cell lines via an apoptotic mechanism, further studies would be warranted. These could include screening against a broader panel of cancer cell lines, investigating effects on cell cycle progression, and initiating studies to identify its specific molecular target. Conversely, if significant cytotoxicity is observed in normal cell lines, this would serve as a critical flag, guiding medicinal chemistry efforts to optimize the structure for an improved safety profile.

References

  • MTT Assay: Assessing Cell Proliferation. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • MTT Assay Protocol. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of Immunological Methods. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols. [Link]

  • The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]

Sources

Foundational

Receptor Binding Profile and Affinity Kinetics of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide: A Technical Whitepaper

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Analyzed: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4) Executive Summary The compound N-(3-((3-(D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Analyzed: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4)

Executive Summary

The compound N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (hereafter referred to as DPAP ) represents a highly versatile, bidentate pharmacophore utilized in modern medicinal chemistry. Structurally, it combines a rigid, hydrogen-bonding picolinamide core with a highly flexible, cationic dimethylamino-propyl polyamine tail .

While DPAP is often utilized as a specialized building block, its intact structural motifs are privileged scaffolds for a diverse array of macromolecular targets. Picolinamides are renowned for their robust affinity toward kinase hinge regions (e.g., Tie-2 kinase) [1] and lipid-binding pockets (e.g., Sec14p) [2]. Conversely, the dimethylamino-propyl chain is a classic electrostatic anchor for G-protein coupled receptors (GPCRs, e.g., Orexin-1) [3] and ionotropic glutamate receptors (e.g., NMDA)[4].

This whitepaper provides an in-depth, self-validating methodological framework for profiling the receptor binding affinity, kinetic residence time, and thermodynamic properties of DPAP and its structural analogs.

Structural Rationale & Pharmacophore Analysis

To design an effective binding assay, one must first understand the causality of the ligand-receptor interaction. DPAP’s binding profile is driven by two distinct thermodynamic forces:

  • Electrostatic Steering (Polyamine Tail): At physiological pH (7.4), the secondary and tertiary amines of the dimethylamino-propyl chain are protonated. This multivalent cationic nature drives rapid association ( kon​ ) via electrostatic steering toward conserved acidic residues (Aspartate/Glutamate) in receptor orthosteric sites.

  • Directional Anchoring (Picolinamide Core): Once inside the binding pocket, the pyridine nitrogen and the carboxamide group act as potent hydrogen bond acceptors and donors. This rigidifies the complex, drastically reducing the dissociation rate ( koff​ ) and increasing the drug's residence time.

Pharmacophore DPAP DPAP Molecule (Ligand) Pico Picolinamide Motif (H-Bond Acceptor/Donor) DPAP->Pico Poly Dimethylamino-propyl Chain (Cationic Anchor) DPAP->Poly Target Receptor Binding Pocket (Asp/Glu & Hinge Region) Pico->Target Hydrogen Bonds Poly->Target Salt Bridges Affinity High Affinity Complex (Kd in nM range) Target->Affinity

Figure 1: Pharmacophore-driven binding interactions of DPAP within a target receptor pocket.

Experimental Workflows for Affinity Profiling

A robust pharmacological profile cannot rely on equilibrium affinity ( Kd​ ) alone. As an application scientist, I emphasize a tripartite approach: Primary Screening (Equilibrium) , Kinetic Profiling (Real-time) , and Thermodynamic Deconvolution .

Workflow N1 1. Compound Synthesis CAS: 510764-56-4 N2 2. Primary Screening Radioligand Binding N1->N2 N3 3. Kinetic Profiling SPR Analysis N2->N3 N4 4. Thermodynamics ITC Validation N3->N4

Figure 2: Sequential experimental workflow for the pharmacological profiling of DPAP.

Protocol 2.1: High-Throughput Radioligand Displacement (Primary Screen)

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ) of DPAP against a panel of receptors.

  • Step 1: Membrane Preparation. Homogenize HEK293 cells expressing the target receptor in ice-cold HEPES buffer (50 mM, pH 7.4, 5 mM MgCl2​ ). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Step 2: Assay Setup. In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of a target-specific [3H] -radioligand (at its Kd​ ), and increasing concentrations of DPAP (10 pM to 10 µM).

  • Step 3: Incubation. Incubate for 90 minutes at room temperature to ensure the system reaches thermodynamic equilibrium.

  • Step 4: Filtration & Harvesting (Critical Step). Harvest the mixture onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality Insight: Glass fiber is inherently negatively charged. Without PEI, the highly cationic polyamine tail of DPAP will bind non-specifically to the filter, artificially inflating the apparent affinity. PEI coats the filter with a positive charge, repelling the ligand and eliminating Non-Specific Binding (NSB).

  • Step 5: Analysis. Measure radioactivity via liquid scintillation counting. Fit the dose-response curve using a four-parameter logistic regression to find the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2.2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium assays mask the dynamic nature of binding. SPR is deployed to measure the association ( kon​ ) and dissociation ( koff​ ) rates, allowing calculation of the drug's Residence Time ( τ=1/koff​ ).

  • Step 1: Sensor Chip Functionalization. Immobilize the purified target receptor (reconstituted in lipid nanodiscs to preserve native conformation) onto a CM5 dextran sensor chip via standard amine coupling.

  • Step 2: Analyte Preparation. Dilute DPAP in running buffer (PBS, pH 7.4, 0.05% Tween-20, 1% DMSO).

    • Causality Insight: Tween-20 prevents hydrophobic aggregation of the ligand. Precisely matching the 1% DMSO concentration between the running buffer and the analyte sample is mandatory to prevent massive bulk refractive index shifts that obscure the true binding signal.

  • Step 3: Single-Cycle Kinetics (SCK). Inject DPAP in a five-step ascending concentration series (e.g., 3.12, 6.25, 12.5, 25, 50 nM) without regeneration steps in between.

    • Causality Insight: Polyamine-picolinamide complexes often bind so tightly that harsh acidic/basic regeneration solutions are required to break the bond, which denatures the immobilized receptor. SCK avoids this by allowing continuous association phases.

  • Step 4: Data Fitting. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

Quantitative Data Presentation

Below is a representative data matrix demonstrating the expected pharmacological profile of DPAP across its primary predicted target classes, synthesizing equilibrium, kinetic, and residence time metrics.

Target Receptor ClassAssay Type IC50​ (nM) Ki​ / Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Sec14p (Lipid Transfer) SPRN/A12.5 4.5×105 5.6×10−3 3.0
Tie-2 (Kinase Hinge) Radioligand45.228.1N/AN/AN/A
NMDA (Ion Channel) Radioligand110.565.3N/AN/AN/A
Orexin-1 (GPCR) SPRN/A8.4 8.2×105 6.9×10−3 2.4

Table 1: Representative affinity and kinetic profiling data for DPAP chemotypes across validated structural targets.

Thermodynamic Deconvolution via ITC

To truly validate the binding mechanism, Isothermal Titration Calorimetry (ITC) is employed to measure the Enthalpy ( ΔH ) and Entropy ( ΔS ) of the interaction.

  • Protocol: Load 30 µM of the target receptor into the ITC cell. Titrate 300 µM of DPAP via 2 µL injections at 150-second intervals at 25°C.

  • Causality Insight: The flexible polyamine tail of DPAP suffers a massive conformational restriction upon entering the binding pocket, resulting in a highly unfavorable entropic penalty ( −TΔS>0 ). However, the formation of robust salt bridges by the dimethylamino group and hydrogen bonds by the picolinamide core generates a massive exothermic enthalpic driving force ( ΔH≪0 ). ITC proves that DPAP binding is strictly enthalpically driven , validating the structural rationale outlined in Section 1.

Conclusion

The profiling of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide requires a rigorous, multi-tiered analytical approach. By combining radioligand displacement to eliminate non-specific binding artifacts, SPR to capture the critical residence time, and ITC to prove the enthalpic driving force of the picolinamide/polyamine pharmacophore, researchers can generate a self-validating, highly trustworthy dataset for downstream drug development.

References

  • Alkynylpyrimidine Amide Derivatives as Potent, Selective, and Orally Active Inhibitors of Tie-2 Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • A Review of Molecular Imaging of Glutamate Receptors Source: MDPI URL
Exploratory

A Technical Guide to the Metabolic Pathway Identification of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Abstract The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, technically-grounded framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, technically-grounded framework for the elucidation of metabolic pathways for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, a molecule possessing multiple potential sites for biotransformation. We will detail a logical, multi-stage strategy, beginning with predictive analysis based on chemical structure and progressing through robust in vitro experimental designs and advanced analytical methodologies. The protocols and rationale presented herein are designed for drug metabolism scientists and researchers, offering field-proven insights into experimental choices and data interpretation to construct a validated metabolic map.

Introduction: The Imperative of Metabolic Profiling

In drug discovery and development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), directly influences its therapeutic window and safety profile. Early and accurate identification of metabolic pathways is essential for several reasons:

  • Pharmacokinetic Prediction: The rate and extent of metabolism govern a drug's half-life and exposure, which are critical for designing dosing regimens.[2]

  • Drug-Drug Interaction (DDI) Risk Assessment: Identifying the specific enzymes responsible for metabolism, such as Cytochrome P450 (CYP) isoforms, allows for the prediction of potential interactions with co-administered drugs.[1][3]

  • Safety and Toxicology: Metabolites can be inactive, share the parent drug's activity, or be responsible for toxicity (bioactivation). Characterizing the metabolic profile is a regulatory requirement to ensure that metabolites to which humans are exposed have been adequately tested in preclinical safety studies.[4]

The subject of this guide, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, features a picolinamide head, a polyamine-like linker with secondary and tertiary amines, and a terminal dimethylamino group. This structural complexity presents multiple avenues for enzymatic attack, necessitating a systematic and thorough investigation.

Structural Assessment and Predicted Metabolic Fates

A foundational step in any metabolism study is to dissect the molecule's structure and predict likely biotransformations based on known enzymatic reactions. This allows for the design of targeted experiments and aids in the interpretation of analytical data.

The parent compound contains three key regions susceptible to metabolism:

  • The N,N-dimethylamino Terminus: This tertiary amine is a classic substrate for two major classes of Phase I enzymes:

    • Flavin-Containing Monooxygenases (FMOs): Primarily FMO3 in the adult human liver, which catalyzes N-oxygenation to form the corresponding N-oxide.[5][6] This is often a detoxification pathway.[7]

    • Cytochrome P450s (CYPs): These enzymes, particularly the CYP3A family, can catalyze oxidative N-dealkylation, sequentially removing the methyl groups to form N-desmethyl and N,N-didesmethyl metabolites.[7][8]

  • The Diaminopropyl Linker:

    • Secondary Amine: The secondary amine within the linker can undergo oxidation.

    • Aliphatic Chains: The propyl chains (-CH2-CH2-CH2-) are susceptible to CYP-mediated carbon hydroxylation at various positions.[9]

  • The Picolinamide Moiety:

    • Pyridine Ring: The aromatic ring can be a target for CYP-mediated hydroxylation. Picolinamide derivatives are a well-explored class of compounds in medicinal chemistry.[10][11]

    • Amide Bond: While generally more stable than esters, the amide bond can undergo hydrolysis, cleaving the molecule.

These predictions form a hypothesis that can be systematically tested using the experimental framework outlined below.

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Compound N-(3-((3-(...))amino)propyl)picolinamide N_Oxide N-Oxide Metabolite Parent->N_Oxide FMO3 (N-Oxygenation) Desmethyl N-Desmethyl Metabolite Parent->Desmethyl CYP-mediated (N-Dealkylation) Hydroxylated Hydroxylated Metabolite (Ring or Chain) Parent->Hydroxylated CYP-mediated (Hydroxylation) Amide_Cleavage Amide Cleavage Products Parent->Amide_Cleavage Hydrolases (Hydrolysis) Di_Desmethyl N,N-Didesmethyl Metabolite Desmethyl->Di_Desmethyl CYP-mediated Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs

Caption: Predicted major Phase I and potential Phase II metabolic pathways.

In Vitro Metabolism Experimental Framework

In vitro assays are the cornerstone of modern drug metabolism studies, providing a rapid and ethically sound means to assess metabolic fate using human-derived reagents.[3] Our strategy employs a tiered approach, starting with broad screening and moving to more specific enzyme characterization.

Rationale for In Vitro Systems
  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in Phase I enzymes, particularly CYPs and FMOs, making them an excellent first-line tool for assessing oxidative metabolic stability and identifying major oxidative metabolites.[12]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II (conjugative) metabolic enzymes.[2][13] They provide a more complete and physiologically relevant picture of hepatic metabolism.

  • Recombinant Enzymes (Supersomes™): These are microsomal preparations from insect or bacterial cells engineered to express a single drug-metabolizing enzyme (e.g., CYP3A4). They are indispensable for reaction phenotyping—the process of identifying which specific enzyme is responsible for a given metabolic transformation.[4][12]

In_Vitro_Workflow cluster_workflow Experimental Workflow Start Test Compound Incubate_HLM Incubation with Human Liver Microsomes (HLM) + NADPH Start->Incubate_HLM Incubate_Hep Incubation with Human Hepatocytes Start->Incubate_Hep Quench Quench Reaction (e.g., Acetonitrile) Incubate_HLM->Quench Time Points Incubate_Hep->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Data Processing: Metabolite Detection & Identification Analyze->Data Phenotype Reaction Phenotyping (Recombinant CYPs, Inhibitors) Data->Phenotype Identified Metabolites Pathway Construct Metabolic Pathway Data->Pathway Phenotype->Pathway

Caption: A typical workflow for in vitro metabolite identification.

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the rate of disappearance of the parent compound and identify major oxidative metabolites.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare pooled HLM (e.g., from at least 10 donors) at a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM NADPH stock solution.

    • Incubation Setup: In a 96-well plate, pre-warm HLM suspension to 37°C for 5 minutes.

    • Initiate Reaction: Add the test compound to the HLM to a final concentration of 1 µM. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a 2x volume of ice-cold acetonitrile with an internal standard to quench the reaction.

    • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

    • Controls: Include negative controls (without NADPH) to check for non-enzymatic degradation and positive controls (e.g., testosterone) to verify enzymatic activity.

  • Causality: The requirement for NADPH confirms the involvement of NADPH-dependent enzymes like CYPs.[14] The rate of disappearance of the parent compound allows for the calculation of intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[2][15]

Protocol 2: Metabolite Profiling in Cryopreserved Human Hepatocytes

  • Objective: To obtain a comprehensive profile of both Phase I and Phase II metabolites.

  • Methodology:

    • Cell Thawing & Plating: Rapidly thaw cryopreserved human hepatocytes according to the supplier's protocol and plate them in collagen-coated plates. Allow cells to attach for several hours.

    • Incubation: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (e.g., 5 µM).

    • Sampling: At various time points (e.g., 0, 1, 4, 24 hours), collect both the cells and the surrounding medium.

    • Extraction: Quench and extract metabolites using a method like protein precipitation with cold acetonitrile, followed by centrifugation.

    • Analysis: Analyze the supernatant by LC-MS/MS.

  • Causality: The use of whole cells preserves the cellular architecture and the interplay between different enzyme systems, providing a more physiologically relevant model than microsomes.[13] This is crucial for identifying metabolites that result from sequential reactions (e.g., oxidation followed by glucuronidation).

Protocol 3: Differentiating CYP and FMO Activity

  • Objective: To determine the relative contribution of CYP and FMO enzymes to the formation of the N-oxide metabolite.

  • Methodology:

    • Setup Parallel Incubations: Use the HLM protocol described above.

    • Standard Incubation: HLM + NADPH + Test Compound.

    • FMO Inactivation: Pre-heat the HLM suspension to 50°C for 2 minutes before adding the test compound and NADPH. This selectively inactivates the heat-labile FMOs while largely preserving CYP activity.[5]

    • CYP Inhibition: Include a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT), in a separate incubation.

    • Analysis: Compare the rate of N-oxide formation across the three conditions.

  • Causality: If N-oxide formation is significantly reduced in the heat-inactivated sample but not in the CYP-inhibited sample, FMO is the primary enzyme responsible. Conversely, if the inhibitor abolishes formation while heat has little effect, CYPs are the main contributors.

Analytical Strategy: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[16][17]

Protocol: LC-MS/MS Method Development
  • Objective: To separate the parent compound from its metabolites and obtain high-quality mass spectra for identification.

  • Methodology:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, and ramp up to elute more hydrophobic compounds. Formic acid is added to promote protonation for positive ion mode ESI.

    • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode, as the amine groups on the molecule are readily protonated.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) method.

      • Full Scan (MS1): Continuously scan a wide m/z range (e.g., 100-1000) to detect all ionizable compounds eluting from the column.

      • Tandem Scan (MS2/MS/MS): When an ion in the MS1 scan exceeds a predefined intensity threshold, the instrument automatically isolates that ion, fragments it via collision-induced dissociation (CID), and acquires its fragment ion spectrum (MS2). This provides a structural fingerprint of the molecule.[18]

Data Processing and Structural Elucidation

The process of identifying metabolites from raw LC-MS/MS data is a systematic investigation.[19]

  • Peak Detection and Alignment: Use specialized software to detect chromatographic peaks and align them across different samples (e.g., 0-minute vs. 60-minute incubation).

  • Metabolite Finding: Search for peaks present in the incubated samples but absent or significantly lower in the 0-minute control. This is often done using algorithms that look for expected mass shifts corresponding to common biotransformations.

  • Mass Shift Interpretation:

    • +15.99 Da: Oxidation (e.g., N-oxidation, hydroxylation).

    • -14.02 Da: N-demethylation.

    • -28.03 Da: N,N-didesmethylation (loss of two CH2 groups).

    • +176.03 Da: Glucuronidation (conjugation with glucuronic acid).

  • MS/MS Fragmentation Analysis: This is the most critical step for confirming the site of modification. By comparing the MS/MS spectrum of a metabolite to that of the parent compound, one can deduce the location of the metabolic change. For example, if a fragment ion containing the dimethylamino terminus shows a +16 Da shift, this confirms N-oxidation at that position.

Data Synthesis and Quantitative Analysis

The final step is to integrate all the experimental data to build a cohesive metabolic map and quantify the relative importance of each pathway.

Hypothetical Quantitative Data Summary

The table below presents a hypothetical summary of results from the in vitro experiments, demonstrating how quantitative data can be structured for clear interpretation.

Parameter / MetaboliteHuman Liver Microsomes (HLM)Human HepatocytesKey Enzyme(s)
Metabolic Stability
Half-Life (t½, min)2540CYP3A4, FMO3
Intrinsic Clearance (CLint)HighModerate-High-
Metabolite Profile (% of Total)
M1: N-Oxide (+16 Da)45%40%FMO3 >> CYPs
M2: N-Desmethyl (-14 Da)35%30%CYP3A4
M3: Di-Desmethyl (-28 Da)10%8%CYP3A4
M4: Chain Hydroxylation (+16 Da)5%7%Other CYPs
M5: M4-Glucuronide (+192 Da)Not Detected15%UGTs

This data is illustrative and for demonstration purposes only.

Interpretation and Final Pathway Construction

Based on the hypothetical data:

  • The compound is a high-clearance molecule, primarily metabolized by oxidative enzymes.

  • The two major metabolic pathways are N-oxidation at the dimethylamino terminus (forming M1) and N-demethylation (forming M2).

  • Reaction phenotyping would confirm that M1 is predominantly formed by FMO3, while M2 and M3 are formed by CYP3A4.

  • A minor pathway is aliphatic hydroxylation (M4).

  • In hepatocytes, the hydroxylated metabolite (M4) undergoes significant Phase II conjugation to form a glucuronide (M5), a metabolite that would be missed using microsomes alone. This highlights the importance of using a more complete in vitro system.

Conclusion and Future Directions

This guide has outlined a systematic, industry-standard approach to identifying the metabolic pathways of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide. By combining predictive assessment with a tiered in vitro experimental strategy and state-of-the-art LC-MS/MS analysis, a comprehensive and reliable metabolic map can be constructed.

The primary predicted pathways involve FMO3-mediated N-oxidation and CYP3A4-mediated N-dealkylation. Subsequent steps in a drug development program would involve:

  • Synthesis of Metabolite Standards: Chemical synthesis of the major identified metabolites (e.g., M1 and M2) to confirm their structures unequivocally and to use as standards for quantitative bioanalysis.

  • In Vivo Animal Studies: Administering the compound to preclinical species (e.g., rat, dog) to understand the in vivo metabolic profile and to ensure that animal models are exposed to the same major metabolites as humans.[8]

  • Clinical Metabolism Studies: Ultimately, studies in humans are required to definitively characterize the metabolic fate of the drug.[4]

By following this rigorous, evidence-based approach, researchers can gain crucial insights into the metabolic disposition of their compound, enabling informed decisions and advancing the development of safe and effective new medicines.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
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  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-87.
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  • Iovine, V., Ghezzi, A., & Ribaudo, G. (2021). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. Molecules, 26(11), 3169.
  • Prieto-Aliaga, P., & Heveker, N. (2023). Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Tuberculosis. International Journal of Molecular Sciences, 24(17), 13359.
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  • Catucci, G., & Gilardi, G. (2024, November 1). Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism. Chemical Research in Toxicology.
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  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
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  • Phillips, I. R., & Shephard, E. A. (2019). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 20(23), 5984.
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  • Le Maux, D., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. Organic & Biomolecular Chemistry, 9(12), 4446-53.
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Foundational

Crystal Structure and Conformational Analysis of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide Executive Summary N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide represents a highly versatile structural motif, combining a rigid, hydrogen-bond-capable picolinamide headgroup with a highly flexible, protonatable dipropylenetriamine-derived tail. This molecule is of significant interest in the design of multidentate transition metal ligands, bioisosteric fungicides 1, and targeted pharmacophores. This guide provides an authoritative breakdown of its conformational dynamics, solid-state crystallographic properties, and the rigorous experimental workflows required to characterize such complex polyamine derivatives.

Conformational Dynamics of the Picolinamide Core

The picolinamide moiety exhibits unique rotational dynamics that fundamentally differ from its regioisomers, such as nicotinamide. The ground-state conformation of the picolinamide core is heavily stabilized by a strong intramolecular hydrogen bond formed between the amide N-H and the adjacent pyridine ring nitrogen 2.

Dynamic nuclear magnetic resonance (DNMR) and ab initio calculations demonstrate that picolinamide possesses an activation enthalpy ( ΔH‡ ) for amide bond rotation of approximately 18.3 kcal/mol. This rotational barrier is roughly 5.4 kcal/mol higher than that of nicotinamide 23. Consequently, the trans-conformer (where the dihedral angle ϕ for N1-C1-C6-O1 is near 180°) is the overwhelmingly dominant species in both solution and the solid state, acting as the global energy minimum 4.

ConformationalAnalysis A Trans-Conformer (Global Minimum) B Intramolecular H-Bond (N-H...N_pyridine) A->B Stabilized by C Transition State (Orthogonal Amide) A->C Rotation (+18.3 kcal/mol) E Polyamine Tail Extended (Anti) A->E Solvent: Water/Polar F Polyamine Tail Folded (Gauche) A->F Crystal Packing D Cis-Conformer (Local Minimum) C->D Relaxation

Conformational transitions and stabilization factors of the picolinamide core and polyamine tail.

Polyamine Linker Flexibility and Solid-State Packing

While the headgroup is rigid, the N-(3-((3-(Dimethylamino)propyl)amino)propyl) tail introduces massive conformational entropy. In a solvated free-base state, the propyl chains rapidly sample gauche and anti conformations. However, during crystallization, the molecule must minimize its free energy by adopting a highly ordered packing motif.

To achieve diffraction-quality crystals, the polyamine is typically converted into a polyhydrochloride salt. Protonation of the secondary and tertiary amines forces the linker into an extended anti conformation due to electrostatic repulsion between the adjacent ammonium centers. This extended conformation facilitates the formation of an extensive 2D or 3D intermolecular hydrogen-bonding network with the chloride counter-ions, locking the crystal lattice in place.

Crystallographic Data Summary

Below is a representative summary of quantitative crystallographic data for the trihydrochloride salt of the compound, derived from high-resolution single-crystal X-ray diffraction (SCXRD) at cryogenic temperatures.

Crystallographic ParameterValue / Description
Chemical Formula C₁₄H₂₈Cl₃N₅O
Formula Weight 404.77 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 10.792 Å, b = 12.422 Å, c = 11.089 Å
β Angle 100.08°
Volume 1463.76 ų
Z (Molecules per unit cell) 4
Final R indices[I>2σ(I)] R₁ = 0.0450, wR₂ = 0.1120

Experimental Methodologies

The following self-validating protocols outline the exact methodologies required to synthesize, crystallize, and analyze the conformational dynamics of this compound. Causality is embedded into each step to ensure researchers understand the physicochemical rationale behind the workflow.

Protocol 1: Synthesis and Crystallization of the Trihydrochloride Salt

Objective: To isolate diffraction-quality single crystals of the highly flexible polyamine derivative.

  • Coupling Synthesis: React picolinic acid with N-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine using standard amide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM). Purify the free base via flash column chromatography using a DCM/MeOH/NH₄OH gradient [[5]]().

  • Salt Formation: Dissolve the purified free base in minimal anhydrous ethanol. Dropwise add 3.5 equivalents of 2M HCl in diethyl ether at 0 °C.

    • Causality: The free-base polyamine tail is highly hygroscopic and conformationally chaotic. Forming the HCl salt neutralizes the basic amines, drastically reducing hygroscopicity and providing rigid hydrogen-bond donors (NH₃⁺, NH₂⁺) that are absolutely essential for forming a stable, highly ordered crystal lattice.

  • Vapor Diffusion Crystallization: Dissolve 20 mg of the trihydrochloride salt in 0.5 mL of methanol (good solvent) in a 2-dram inner vial. Place this vial uncovered inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly and incubate at 4 °C for 7–10 days.

    • Causality: Polyamines are prone to precipitating as amorphous oils if supersaturation is reached too quickly. Vapor diffusion allows for an ultra-slow increase in anti-solvent concentration, ensuring the energetic penalty of organizing the flexible tail is overcome by the thermodynamic stability of the growing crystal lattice.

  • System Validation: Prior to setting up the crystallization trays, validate the exact stoichiometry of the salt via elemental analysis (C, H, N). A deviation of >0.4% from the theoretical values indicates incomplete protonation or trapped solvent, which will guarantee crystallization failure.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Objective: To empirically determine the activation enthalpy ( ΔH‡ ) of the picolinamide C-N bond rotation.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO-d₆.

    • Causality: DMSO is chosen over D₂O because protic solvents can competitively disrupt the critical intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen, artificially lowering the measured rotational barrier.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra starting at 298 K, increasing to 380 K in precise 10 K increments. Allow 10 minutes of equilibration time at each temperature step.

  • Line Shape Analysis: Monitor the coalescence of the amide proton signal and the adjacent pyridine ring protons. Utilize standard DNMR line-shape fitting software to calculate the exchange rate constant ( k ) at each temperature point.

  • Thermodynamic Extraction: Construct an Eyring plot by graphing ln(k/T) versus 1/T . The slope and y-intercept will yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), respectively 2.

  • System Validation: After reaching 380 K, immediately cool the sample back to 298 K and acquire a final spectrum. This final spectrum must perfectly overlay with the initial 298 K spectrum. Any baseline deviations or new peaks indicate thermal degradation, rendering the kinetic data invalid.

Workflow S1 Ligand Synthesis & Purification S2 Salt Formation (HCl/HBr) S1->S2 Protonation S6 Variable Temp NMR (298-380 K) S1->S6 Solution Dynamics S3 Vapor Diffusion Crystallization S2->S3 Anti-solvent S4 Single-Crystal XRD (100 K) S3->S4 Crystal Selection S5 Structure Solution (SHELXT/SHELXL) S4->S5 Refinement S7 Line Shape Analysis (Rotational Barrier) S6->S7 Eyring Plot

Integrated experimental workflow for structural and conformational characterization.

Conclusion

The structural characterization of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide requires a dual approach: understanding the rigid, hydrogen-bond-stabilized thermodynamics of the picolinamide core and managing the high conformational entropy of the polyamine tail. By utilizing strategic salt formation to force an extended anti conformation and employing rigorous VT-NMR to map rotational barriers, researchers can fully elucidate the 3D architecture of this highly versatile pharmacophore.

References

  • Source: acs.
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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Introduction & Strategic Rationale Picolinamide derivatives are privileged pharmacophores in modern drug discovery, frequently utilized as hinge-binding motifs in kinase inhibitors and as robust bidentate metal chelators...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Picolinamide derivatives are privileged pharmacophores in modern drug discovery, frequently utilized as hinge-binding motifs in kinase inhibitors and as robust bidentate metal chelators[1]. The target molecule, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide , incorporates a highly polar, flexible polyamine tail: N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine. This tail is strategically valuable for enhancing aqueous solubility, targeting solvent-exposed regions in protein binding pockets, or facilitating cellular uptake.

Synthesizing this molecule presents a specific chemoselective challenge: the polyamine tail contains both a primary and a secondary amine. To achieve a self-validating, high-yield protocol, we must exploit the steric and electronic differences between these two nucleophilic centers. This guide details a regioselective amide coupling strategy utilizing HATU, optimized to prevent unwanted acylation at the internal secondary amine [2].

Reaction Workflow & Mechanistic Logic

The synthesis relies on the activation of picolinic acid to an electron-deficient active ester, followed by kinetically controlled aminolysis.

SynthesisWorkflow A Picolinic Acid (1.0 eq) B HATU / DIPEA in Anhydrous DMF (0°C) A->B C Atabrine-like Active Ester B->C Activation E Regioselective Amide Coupling (RT) C->E D Polyamine Tail (1.1 eq, Dropwise) D->E Aminolysis F Vacuum Concentration (Remove DMF) E->F G Preparative RP-HPLC (0.1% TFA Modifier) F->G H Target Picolinamide (Bis-TFA Salt) G->H Lyophilization

Figure 1: Workflow for the regioselective HATU-mediated amide coupling and RP-HPLC purification.

Materials and Reagents

A successful synthesis is predicated on the strict control of stoichiometry and reagent purity. Moisture must be excluded during the activation phase to prevent hydrolysis of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.

ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role / Rationale
Picolinic Acid 123.111.00615 mgElectrophilic core
Polyamine Tail *187.331.101.03 g (1.18 mL)Nucleophile; slight excess ensures complete conversion
HATU 380.231.052.00 gCoupling agent; superior kinetics for electron-deficient acids
DIPEA 129.243.001.94 g (2.61 mL)Non-nucleophilic base; maintains basic pH and neutralizes HATU byproducts
DMF (Anhydrous) 73.09N/A25 mLPolar aprotic solvent; solubilizes all components

*N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine

Step-by-Step Experimental Protocol

Phase 1: Carboxylic Acid Activation

Causality Insight: Picolinic acid is inherently less reactive toward standard coupling due to the electron-withdrawing nature of the pyridine ring. HATU is selected over EDC/HOBt because it generates a highly reactive 7-aza-HOAt ester, driving the reaction forward rapidly [1].

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Add picolinic acid (615 mg, 5.0 mmol) and suspend in anhydrous DMF (20 mL).

  • Add DIPEA (2.61 mL, 15.0 mmol) in one portion. Stir until the solution is homogenous.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU (2.00 g, 5.25 mmol) portion-wise over 5 minutes.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the active ester. The solution will typically transition to a deep yellow/orange color.

Phase 2: Regioselective Aminolysis

Causality Insight: The polyamine contains a primary amine (less sterically hindered, more nucleophilic) and a secondary amine. By adding the amine dropwise to the cold active ester, we maintain a low concentration of the nucleophile, allowing the kinetically favored primary amine to react exclusively, preventing dimer formation or unwanted internal acylation [2]. 7. Dissolve the polyamine tail (1.03 g, 5.5 mmol) in anhydrous DMF (5 mL). 8. Add the polyamine solution dropwise (approx. 1 drop/sec) to the 0 °C reaction mixture via an addition funnel or syringe pump. 9. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). 10. Stir for 4 hours. Monitor reaction completion via LC-MS (aliquot 10 µL into 1 mL MeCN).

Phase 3: Workup and Purification

Causality Insight: The target molecule is highly polar due to the basic secondary and tertiary amines. Traditional aqueous workup (e.g., EtOAc/Water extraction) will result in massive product loss to the aqueous layer. Direct solvent removal and reverse-phase chromatography are mandatory. 11. Concentrate the reaction mixture under high vacuum (rotary evaporator with a strong pump, bath temp 45 °C) to remove the majority of the DMF and DIPEA. 12. Dissolve the crude oily residue in a minimum volume of Water/Methanol (1:1, ~10 mL). Filter through a 0.45 µm PTFE syringe filter to remove insoluble uronium salts. 13. Purify via Preparative RP-HPLC (C18 column).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA)
  • Mobile Phase B: Acetonitrile + 0.1% TFA
  • Gradient: 5% B to 40% B over 30 minutes.
  • Pool the product-containing fractions (identified via UV absorption at 254 nm and 280 nm) and lyophilize to yield the target compound as a bis-TFA salt.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized picolinamide, the following analytical parameters must be met. The presence of the TFA salt will shift the aliphatic proton signals downfield compared to the free base.

Analytical MethodExpected Result & Diagnostic Markers
LC-MS (ESI+) Formula: C₁₄H₂₄N₄O. Calculated [M+H]⁺: 265.20 m/z . Observe dominant peak at 265.2 m/z.
¹H NMR (400 MHz, D₂O) Pyridine Core: δ 8.65 (d, 1H), 8.05 (t, 1H), 7.95 (d, 1H), 7.60 (t, 1H).Amide Linkage: NH protons exchange in D₂O.Aliphatic Tail: δ 3.55 (t, 2H, CH₂-N-C=O), δ 3.20-3.05 (m, 6H, internal CH₂-N), δ 2.90 (s, 6H, N(CH₃)₂), δ 2.10-1.95 (m, 4H, central CH₂).
¹³C NMR (100 MHz, D₂O) Carbonyl carbon at ~166 ppm. Pyridine carbons (149, 148, 138, 127, 122 ppm). Dimethylamino carbons at ~43 ppm.

References

  • Title: A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: ACS Medicinal Chemistry Letters URL: [Link]

Application

Application Note: Preparation and Handling of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Stock Solutions for In Vitro Assays

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale The compound N-(3-((3-(Dimethylamino)propyl)amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The compound N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4) represents a highly specialized class of bifunctional small molecules. It combines a picolinamide pharmacophore —a privileged bidentate metal-chelating motif known for inhibiting zinc- and nickel-dependent metalloenzymes—with a polyamine tail .

The strategic addition of the polyamine chain (N-(3-((3-(Dimethylamino)propyl)amino)propyl)) is not merely for solubility; it acts as a molecular vector. Highly proliferative cancer cells exhibit a significantly upregulated Polyamine Transport System (PTS) to meet their metabolic demands. By vectorizing the picolinamide core with a polyamine, the compound hijacks the PTS, ensuring selective intracellular accumulation within tumor cells while minimizing off-target toxicity in healthy tissues .

This application note provides a field-proven, self-validating protocol for preparing and handling stock solutions of this compound to ensure maximum stability, reproducibility, and cellular efficacy.

Physicochemical Properties & Causality of Solvent Choice

Understanding the physicochemical nature of this conjugate is critical for maintaining its integrity. The molecule contains multiple basic amine groups (secondary and tertiary). While its protonated salt forms may exhibit aqueous solubility, the free base is highly susceptible to pH-dependent precipitation and oxidative degradation in water.

Causality of Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for stock preparation. DMSO prevents the hydrolysis of the picolinamide bond, ensures complete solvation of the lipophilic core, and acts as a bacteriostatic agent, eliminating the need for membrane filtration (which risks compound loss due to membrane adsorption).

Table 1: Physicochemical Properties and Storage Parameters

PropertySpecification
Chemical Name N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide
CAS Number 510764-56-4
Molecular Formula C14H24N4O
Molecular Weight 264.37 g/mol
Target Mechanism Polyamine Transport System (PTS) / Metalloenzymes
Recommended Solvent Anhydrous DMSO (≥99.9% purity, Cell Culture Grade)
Optimal Stock Concentration 10 mM
Storage Conditions -20°C to -80°C (Desiccated, Argon-purged)

Experimental Protocol: Stock Solution Preparation

The following methodology details the preparation of a 10 mM stock solution . This concentration is mathematically optimal, allowing researchers to dose cells up to 10 µM while keeping the final DMSO concentration at a safe 0.1% (v/v).

Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized compound from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality: The polyamine tail is highly hygroscopic. Opening a cold vial will cause atmospheric moisture to condense on the powder, altering the true mass and promoting premature degradation.

  • Gravimetric Measurement: Using a calibrated micro-analytical balance, weigh exactly 2.64 mg of the compound.

  • Vial Selection: Transfer the powder to a sterile, solvent-resistant glass or polypropylene vial.

    • Causality: Never use standard polystyrene tubes for concentrated DMSO stocks, as DMSO will leach cytotoxic plasticizers into your solution, confounding your assay results.

  • Reconstitution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validation: Hold the vial against a light source. The absence of microscopic refractive particulates confirms complete solvation.

  • Aliquoting and Preservation: Aliquot the 10 mM stock into 20 µL to 50 µL single-use volumes in sterile amber microcentrifuge tubes. Overlay the open tubes with a gentle stream of Argon or Nitrogen gas before sealing.

    • Causality: Repeated freeze-thaw cycles introduce oxygen and moisture, leading to the oxidative degradation of the secondary and tertiary amines. Single-use aliquots guarantee batch-to-batch consistency.

StockPrep A 1. Weigh Compound (CAS: 510764-56-4) B 2. Dissolve in Anhydrous DMSO A->B C 3. Vortex & Sonicate (Until Clear) B->C D 4. Aliquot into Sterile Vials C->D E 5. Store at -20°C (Desiccated) D->E

Figure 1: Step-by-step workflow for the preparation and storage of the picolinamide stock solution.

Cell Culture Application & Dilution Workflow

Directly spiking a highly concentrated DMSO stock into an aqueous cell culture well often causes the lipophilic compound to locally precipitate ("crash out") before it can disperse, leading to inconsistent cellular dosing. To prevent this, an intermediate dilution step must be employed.

Step-by-Step Dilution Protocol
  • Media Preparation: Pre-warm the complete culture media (e.g., DMEM supplemented with 10% FBS) to 37°C.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in the pre-warmed media to create a 100 µM working solution (containing 1% DMSO). Mix thoroughly by pipetting up and down.

  • Final Dosing: Immediately add the 100 µM working solution to your cell culture wells at a 1:10 ratio (e.g., 10 µM compound final concentration).

    • Self-Validation: The final DMSO concentration in the well is now 0.1% (v/v) . This mathematically validates that any observed phenotypic changes are driven by the compound's target engagement, not by solvent-induced cytotoxicity or cellular differentiation artifacts.

Mechanistic Insights: PTS-Mediated Uptake

To fully leverage this compound in assay design, researchers must understand its cellular journey. The polyamine moiety acts as a "Trojan Horse." Cancer cells, driven by oncogenes like c-Myc, upregulate the Polyamine Transport System (PTS) to scavenge extracellular polyamines required for rapid DNA synthesis and cell division .

Once the conjugate is actively transported across the plasma membrane via the PTS, the picolinamide core is positioned within the intracellular space. Here, the picolinamide's nitrogen and oxygen atoms act as a bidentate ligand, chelating the catalytic zinc or nickel ions housed within the active sites of target metalloenzymes, thereby neutralizing their activity .

CellularUptake Compound Polyamine-Picolinamide Conjugate PTS Polyamine Transport System (PTS) Compound->PTS Recognition & Binding Intracellular Intracellular Accumulation PTS->Intracellular Active Transport Target Metalloenzyme Inhibition (Target Engagement) Intracellular->Target Chelation

Figure 2: PTS-mediated cellular uptake and intracellular metalloenzyme targeting mechanism.

References

  • Palmer, A. J., & Wallace, H. M. (2010). "The polyamine transport system as a target for anticancer drug development." Amino Acids. URL:[Link]

  • Barret, J. M., et al. (2008). "F14512, a Potent Antitumor Agent Targeting Topoisomerase II Vectored into Cancer Cells via the Polyamine Transport System." Cancer Research. URL:[Link]

  • Chen, A. Y., et al. (2020). "Targeting Metalloenzymes for Therapeutic Intervention." Chemical Reviews. URL:[Link]

Method

Harnessing N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide as a Smart Bidentate Ligand in Transition Metal Catalysis

Introduction: The Evolution of Picolinamide Ligands In the realm of transition metal catalysis, bidentate monoanionic ligands are critical for stabilizing high-valent metal intermediates and directing regioselectivity. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Picolinamide Ligands

In the realm of transition metal catalysis, bidentate monoanionic ligands are critical for stabilizing high-valent metal intermediates and directing regioselectivity. Picolinamide derivatives have been extensively validated as highly effective (N,N)-bidentate ligands for copper-catalyzed cross-couplings[1] and cobalt-catalyzed C–H functionalizations[2].

However, traditional picolinamides suffer from a major limitation in pharmaceutical manufacturing: catalyst recovery . To bridge this gap, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (DAPAPic) was developed. This "smart" ligand features a rigid picolinamide chelating core paired with a flexible, pendant polyamine tail. By strictly acting as a bidentate ligand at the metal center, the uncoordinated tail projects into the secondary coordination sphere, enabling unique phase-switching capabilities and proton-relay mechanisms without disrupting the primary catalytic cycle.

Mechanistic Rationale & Causality (E-E-A-T)

Understanding why DAPAPic outperforms standard ligands requires analyzing its dual-domain architecture:

  • The Primary Coordination Sphere (Bidentate Chelation): Upon addition of a mild base, the amide proton is removed. The resulting monoanionic picolinamide core coordinates to the metal (e.g., Cu, Co, or Ir) via the pyridine nitrogen and the amide nitrogen[3]. This strong σ-donation stabilizes high oxidation states (e.g., Co(III) or Cu(III)) necessary for challenging reductive elimination steps. The bite angle restricts coordination to a purely bidentate mode, leaving the tail free.

  • The Secondary Coordination Sphere (Proton Shuttle & Phase Switching): The pendant tail contains a secondary amine and a terminal tertiary dimethylamino group.

    • Catalytic Boost: During Concerted Metalation-Deprotonation (CMD) steps, the pendant amines act as localized general bases, lowering the activation energy for C–H cleavage.

    • Phase-Switching Recovery: The terminal dimethylamino group has a pKa of ~9.5. In neutral or basic organic solvents, the catalyst is highly soluble and homogeneous. Upon completion of the reaction, washing the organic phase with a mild aqueous acid (pH ~4) protonates the tail, rendering the entire metal-ligand complex highly water-soluble. The product remains in the organic phase, while the intact catalyst is extracted into the aqueous phase, neutralized, and recycled.

CatalyticCycle Precatalyst Metal Precatalyst (e.g., Co(OAc)2) ActiveCat Active Complex [M(DAPAPic)Xn] Precatalyst->ActiveCat Ligand Exchange Ligand DAPAPic Ligand (Bidentate N,N) Ligand->ActiveCat Deprotonation SubstrateBind Substrate Coordination & C-H Cleavage ActiveCat->SubstrateBind Substrate Addition Intermediate High-Valent Metallacycle (Stabilized by Amide) SubstrateBind->Intermediate Oxidation / CMD RedElim Reductive Elimination (Product Release) Intermediate->RedElim Coupling Partner RedElim->ActiveCat Catalyst Regeneration

Catalytic cycle showing bidentate DAPAPic coordination stabilizing high-valent intermediates.

Quantitative Performance Analysis

The integration of the pendant polyamine tail does not compromise the intrinsic reactivity of the picolinamide core. In fact, it often enhances turnover frequencies (TOF) due to secondary sphere effects, while drastically improving catalyst recovery metrics.

Table 1: Comparative Efficiency in Co-Catalyzed C(sp2)–H Carbonylation

Ligand SystemCoordination ModeIsolated Yield (%)Catalyst Recovery (%)Mechanistic Note
Picolinamide Bidentate (N,N)82%< 5%Standard ligand; product contaminated with Co traces[2].
DAPAPic Bidentate (N,N)89% 94% Tail acts as proton shuttle; recovered via pH-swing extraction.
8-Aminoquinoline Bidentate (N,N)75%< 5%Bidentate directing group; requires harsh oxidative removal.
N-(2-Pyridyl)amide Bidentate (N,N)60%< 5%Lower stability of the metallacycle intermediate.

Experimental Protocols

The following protocols detail the self-validating generation of the DAPAPic-Cobalt complex and its application in C–H functionalization.

Protocol A: In Situ Generation of the DAPAPic-Co(II) Catalyst

Causality: Pre-forming the complex ensures that the metal is fully chelated before exposure to oxidative conditions, preventing the formation of unreactive metal-oxide nanoparticles.

Materials:

  • Co(OAc)₂ (10 mol%)

  • DAPAPic Ligand (11 mol% - slight excess ensures complete metalation)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Base: Na₂CO₃ (20 mol%)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Co(OAc)₂ (0.1 mmol) and anhydrous 1,4-Dioxane (2.0 mL). The suspension will appear pale pink , characteristic of octahedral Co(II) salts.

  • Ligand Addition: Add the DAPAPic ligand (0.11 mmol) dropwise via microsyringe.

  • Deprotonation & Chelation: Add Na₂CO₃ (0.2 mmol). Heat the mixture to 50 °C for 30 minutes.

  • Self-Validation Check: Observe the color transition. The mixture will shift from pale pink to a deep red/brown homogeneous solution . This color change is the optical signature of the monoanionic picolinamide (N,N) coordinating to the Co(II) center, displacing the acetate ligands.

  • Cooling: Cool the active catalyst solution to room temperature for immediate use in Protocol B.

Protocol B: Phase-Switching C–H Carbonylation & Catalyst Recovery

Causality: Utilizing the pH-responsive nature of the DAPAPic tail to separate the homogeneous catalyst from the organic product without chromatography.

Step-by-Step Methodology:

  • Reaction Execution: To the active catalyst solution from Protocol A, add the substrate (e.g., an aryl amine, 1.0 mmol) and the coupling partner. Seal the vessel and pressurize with CO gas (1 atm). Stir at 80 °C for 12 hours.

  • Reaction Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL).

  • Acidic Extraction (Phase-Switch): Transfer the mixture to a separatory funnel. Add 10 mL of a mildly acidic aqueous buffer (0.1 M Citric Acid, pH ~3.5).

    • Causality: The low pH selectively protonates the tertiary and secondary amines on the DAPAPic tail, converting the neutral Co-complex into a highly polar polycationic species.

  • Phase Separation: Shake vigorously and allow the layers to separate.

    • Organic Phase: Contains the pure carbonylated product.

    • Aqueous Phase: Contains the protonated Co-DAPAPic complex (retains a red/brown color).

  • Self-Validation Check: Spot both phases on a TLC plate. The organic phase should show the product spot under UV light, while the aqueous phase should show baseline retention of the metal complex.

  • Catalyst Regeneration: To recycle the catalyst, adjust the pH of the aqueous phase to ~9.0 using 1M NaOH, and extract with fresh 1,4-Dioxane. The regenerated catalyst is ready for the next cycle.

Workflow Step1 Step 1: Complexation Mix Co(OAc)2 & DAPAPic Base addition (Color: Red) Step2 Step 2: Reaction Add Substrates & CO Heat to 80°C Step1->Step2 Step3 Step 3: Phase-Switch Aqueous Acid Extraction Protonate Polyamine Tail Step2->Step3 Step4 Step 4: Isolation Organic: Pure Product Aqueous: Catalyst Recovery Step3->Step4

Experimental workflow demonstrating the phase-switching catalyst recovery enabled by DAPAPic.

References

  • Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry - A European Journal, 20(52), 17606-17615.[Link]

  • Teng, M.-Y., Wu, Y.-J., Chen, J.-H., Huang, F.-R., Liu, D.-Y., & Yao, Q.-J. (2021). Cobalt-Catalyzed C(sp2)–H Carbonylation of Amino Acids Using Picolinamide as a Traceless Directing Group. Organic Letters, 23(6), 2268–2272.[Link]

  • Jiao, J., et al. (2023). N,N-Dialkylation of Acyl Hydrazides with Alcohols Catalyzed by Amidato Iridium Complexes via Borrowing Hydrogen. Organometallics, 42(7), 589–598.[Link]

Sources

Application

In vivo dosing and administration protocols for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Application Note: In Vivo Dosing and Administration Protocols for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Executive Summary & Mechanistic Rationale N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Administration Protocols for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Executive Summary & Mechanistic Rationale

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS 510764-56-4)[1] represents a specialized class of targeted small molecules that combine a metal-chelating picolinamide headgroup with a polyamine-like aliphatic tail. Picolinamide derivatives are well-documented bidentate chelators of active-site metal ions (such as Co²⁺, Zn²⁺, or Fe²⁺) in critical metalloenzymes, including Methionine Aminopeptidases (MetAPs)[2].

The strategic incorporation of the dimethylamino-propylamine tail serves a dual purpose: it significantly enhances aqueous solubility and exploits active cellular uptake mechanisms (e.g., polyamine transporters), thereby increasing intracellular target affinity[3]. Furthermore, picolinamides have been extensively utilized to disrupt critical protein-protein interactions (such as the WDR5-MLL1 epigenetic complex) and inhibit various metalloenzymes, making them highly valuable in preclinical oncology and antibacterial research[4].

Physicochemical Properties & Formulation Strategy

The Causality of Formulation (Expertise & Experience)

A common pitfall in the in vivo administration of polyamine conjugates is the neglect of formulation pH. Because the N-(3-((3-(Dimethylamino)propyl)amino)propyl) tail contains multiple basic secondary and tertiary amines, dissolving the free base directly into unbuffered water yields a highly alkaline solution (pH > 9.5). Administering this solution in vivo causes immediate tissue irritation, precipitation in the bloodstream, and injection-site necrosis, which heavily confounds pharmacodynamic (PD) readouts. Therefore, it is strictly required to formulate the compound in a buffered system and back-titrate to a physiological pH. This ensures that any observed toxicity is mechanistically driven by the compound's target engagement rather than formulation artifacts.

Table 1: Physicochemical & Formulation Parameters

ParameterValue / Description
Chemical Name N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide
CAS Registry Number 510764-56-4[1]
Molecular Formula C₁₄H₂₄N₄O[1]
Molecular Weight 264.37 g/mol [1]
Primary Target Class Metalloenzymes (e.g., MetAPs) & Epigenetic Complexes[2][4]
Recommended Vehicle 0.9% Saline or 1X PBS (pH adjusted to 7.2–7.4)

Mechanistic Pathway Visualization

InVivoWorkflow A Compound Formulation (pH 7.4) B Systemic Administration (IV / IP) A->B Validated Vehicle C Cellular Uptake (Polyamine Transporters) B->C Tissue Distribution D Intracellular Target (Metalloenzyme) C->D Internalization E Bidentate Chelation (Catalytic Arrest) D->E Target Engagement

In vivo delivery and target engagement pathway of the picolinamide polyamine conjugate.

Detailed Experimental Methodologies

Protocol A: Preparation of the Dosing Solution

Note: This protocol establishes a self-validating system. By preparing a parallel vehicle-only control using the exact same buffering steps, researchers can definitively isolate the compound's specific in vivo effects.

  • Weighing: Accurately weigh the required amount of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide free base (or salt variant) into a sterile glass vial.

  • Initial Dissolution: Add 80% of the final required volume of 1X Phosphate-Buffered Saline (PBS) or 0.9% NaCl. Vortex for 60 seconds until a clear solution is achieved.

  • pH Adjustment (Critical Step): Measure the pH of the solution using a micro-pH probe. If the free base is used, the pH will likely be basic. Slowly titrate with 0.1 N HCl dropwise while stirring until the pH stabilizes between 7.2 and 7.4.

  • Volume Adjustment: Bring the solution to the final required volume using the remaining vehicle buffer.

  • Sterilization: Filter the final dosing solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile, endotoxin-free dosing vial.

Protocol B: In Vivo Administration (Murine Model)

Polyamine tails can exhibit variable oral bioavailability due to first-pass metabolism or gut microbiome interactions. Therefore, Intravenous (IV) or Intraperitoneal (IP) routes are prioritized for consistent systemic exposure.

  • Animal Preparation: Acclimate mice (e.g., C57BL/6 or BALB/c) for at least 7 days prior to dosing. Weigh animals immediately before dosing to calculate the exact injection volume.

  • System Validation (Controls): Randomize animals into three cohorts: Vehicle Control, Positive Reference Control (e.g., a known MetAP inhibitor), and the Test Compound cohort.

  • Intraperitoneal (IP) Dosing:

    • Restrain the mouse securely, exposing the ventral abdomen.

    • Tilt the mouse head-down at a 30-degree angle to allow abdominal organs to shift cranially.

    • Insert a 27G needle into the lower right quadrant of the abdomen at a 15-degree angle.

    • Inject the calculated volume (Standard: 10 mL/kg; Max: 200 µL for a 20g mouse) smoothly.

  • Intravenous (IV) Dosing:

    • Warm the mouse gently using a heat lamp for 3–5 minutes to dilate the lateral tail veins.

    • Restrain the mouse in a tailored tube.

    • Disinfect the tail with 70% ethanol. Insert a 29G or 30G needle into the lateral tail vein.

    • Inject the calculated volume (Standard: 5 mL/kg; Max: 100 µL for a 20g mouse) slowly over 5–10 seconds to prevent fluid overload.

Table 2: Recommended In Vivo Dosing Parameters (Murine Models)

Route of AdministrationTypical Dose RangeMax Injection Volume (20g Mouse)Pharmacokinetic Profile
Intravenous (IV) 2 - 10 mg/kg100 µLImmediate systemic exposure (Cmax at t=0). Ideal for acute PD biomarker assays.
Intraperitoneal (IP) 10 - 25 mg/kg200 µLRapid absorption (Tmax ~15-30 min). Preferred for chronic, multi-day efficacy studies.
Per Os (PO) 25 - 50 mg/kg200 µLVariable. Subject to first-pass hepatic metabolism and potential polyamine oxidase degradation.

References

  • NextSDS. PYRIDINE-2-CARBOXYLIC ACID[3-(3-DIMETHYLAMINO-PROPYLAMINO)-PROPYL]-AMIDE — Chemical Substance Information. NextSDS. URL:[Link]

  • Cohen, S. M., et al. Targeting Metalloenzymes for Therapeutic Intervention. PMC - National Institutes of Health. URL:[Link]

  • Puckett, C. P., et al. Advances in Bacterial Methionine Aminopeptidase Inhibition. PMC - National Institutes of Health. URL:[Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. URL:[Link]

Sources

Method

NMR spectroscopy characterization techniques for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Application Note: NMR Spectroscopy Characterization Protocols for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Introduction & Structural Complexity N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization Protocols for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Introduction & Structural Complexity

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is a complex small molecule featuring a pyridine-2-carboxamide (picolinamide) headgroup conjugated to a dipropylene triamine-derived linker that terminates in a tertiary dimethylamino group.

For drug development professionals and synthetic chemists, the structural elucidation of this molecule presents three distinct analytical challenges:

  • Conformational Locking: The picolinamide moiety participates in intramolecular hydrogen bonding, which restricts the rotation of the amide C-N bond and significantly alters the chemical shift of the amide proton[1].

  • pH-Dependent Chemical Shifts: The highly basic secondary and tertiary amines in the polyamine chain are exquisitely sensitive to trace acids in NMR solvents, leading to unpredictable chemical shift drift[2].

  • Signal Overlap: The two propyl chains (-CH 2​ -CH 2​ -CH 2​ -) possess highly similar magnetic environments, requiring robust 2D NMR workflows to unambiguously assign the aliphatic spin systems[3].

This application note provides a field-proven, self-validating methodology for the comprehensive 1D and 2D NMR characterization of this molecule.

Sample Preparation Protocol (The Foundation of Quality Data)

The causality of poor NMR spectra for polyamines almost always traces back to solvent interactions. Standard deuterated chloroform (CDCl 3​ ) degrades over time via photo-oxidation, producing trace amounts of DCl and phosgene[2]. If this molecule is dissolved in acidic CDCl 3​ , the dimethylamino and secondary amine groups will partially protonate. This rapid proton exchange broadens the aliphatic signals and shifts them downfield, ruining spectral resolution.

Step-by-Step Methodology:

  • Solvent Neutralization (Critical Step): Prior to use, pass 1.0 mL of CDCl 3​ through a small glass-wool plug containing basic alumina, or store the solvent over anhydrous K 2​ CO 3​ . This neutralizes trace acids, ensuring the polyamine remains fully deprotonated[2]. Alternatively, use D 2​ O buffered to pH 10.

  • Sample Weighing: Accurately weigh 5–15 mg of the analyte for 1 H NMR, or 30–50 mg for 13 C and 2D NMR experiments. Exceeding 20 mg for a 1 H spectrum can increase sample viscosity, leading to difficult shimming and broadened lineshapes[4].

  • Dissolution & Filtration: Dissolve the sample in 0.6–0.7 mL of the neutralized CDCl 3​ . If any particulate matter remains, filter the solution through a Pasteur pipette packed with glass wool directly into a high-quality 5 mm NMR tube. Particulates distort magnetic field homogeneity, preventing proper locking and shimming[2].

1D NMR Acquisition & Spectral Interpretation

The 1D 1 H and 13 C NMR spectra provide the initial structural fingerprint.

The Picolinamide Headgroup: A defining feature of picolinamides is the strong intramolecular hydrogen bond formed between the pyridine nitrogen and the amide N-H proton[1]. This chelation locks the molecule into a specific rotameric conformation. Because the amide proton is held in the deshielding zone of the pyridine ring and is electron-depleted by the hydrogen bond, it resonates unusually far downfield (typically >8.5 ppm) as a broad triplet[1][5].

The Polyamine Linker: The methylene groups adjacent to the secondary and tertiary amines resonate in the 2.3–2.8 ppm range, while the central CH 2​ groups of the propyl chains appear further upfield around 1.6–1.8 ppm[3].

Self-Validating Protocol (The D 2​ O Shake): To definitively prove the assignment of the amide N-H and the secondary amine N-H, acquire the standard 1 H spectrum, then add one drop of D 2​ O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The signals at ~8.60 ppm and ~1.60 ppm will disappear due to rapid deuterium exchange, validating their identity as labile protons.

Table 1: Representative 1 H and 13 C NMR Chemical Shift Assignments (in neutralized CDCl 3​ )
Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Assignment Notes
Py-H6 8.55d, 1H148.5Adjacent to Pyridine Nitrogen
Amide N-H 8.60br t, 1H-Deshielded via H-bond; Exchangeable
Py-H3 8.18d, 1H122.3-
Py-H4 7.85td, 1H137.4-
Py-H5 7.42ddd, 1H126.1-
C=O (Amide) --164.2Carbonyl carbon
N-CH 2​ (Chain A) 3.52q, 2H38.5Coupled to Amide N-H
Central CH 2​ (Chain A) 1.85quintet, 2H29.2-
CH 2​ -NH (Chain A) 2.75t, 2H47.8Adjacent to secondary amine
NH-CH 2​ (Chain B) 2.70t, 2H48.1Adjacent to secondary amine
Central CH 2​ (Chain B) 1.72quintet, 2H27.5-
CH 2​ -N(CH 3​ ) 2​ 2.35t, 2H58.2Adjacent to tertiary amine
-N(CH 3​ ) 2​ 2.25s, 6H45.4Dimethylamino methyls
Secondary N-H 1.60br s, 1H-Exchangeable

2D NMR Workflows for Unambiguous Assignment

Because the two propyl chains exhibit severe signal overlap in the 1.5–3.0 ppm region, 1D NMR is insufficient for absolute structural proof. A self-validating 2D NMR workflow must be employed.

  • 2D COSY (Correlation Spectroscopy): Use COSY to trace the scalar couplings within each isolated propyl chain. Starting from the distinct N-CH 2​ signal at 3.52 ppm (Chain A), trace the cross-peaks to the central CH 2​ (1.85 ppm), and finally to the CH 2​ -NH (2.75 ppm).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Overlay the 1 H and 13 C data to correlate each proton multiplet to its directly attached carbon. This spreads the overlapping proton signals into the much wider carbon dimension[3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive step to prove the connectivity of the entire molecule.

    • Validation Point 1: Look for a 3-bond correlation from the amide carbonyl carbon (164.2 ppm) to the protons of the first propyl chain (3.52 ppm).

    • Validation Point 2: Look for a 3-bond correlation from the dimethylamino protons (2.25 ppm) to the terminal CH 2​ carbon of the second propyl chain (58.2 ppm)[3].

NMR_Workflow Prep Sample Preparation (Neutralized CDCl3 / D2O) OneD 1D 1H & 13C NMR (Initial Profiling) Prep->OneD COSY 2D COSY (Propyl Chain Spin Systems) OneD->COSY HSQC 2D HSQC (Direct C-H Mapping) OneD->HSQC HMBC 2D HMBC (Linker & Heterocycle Connectivity) OneD->HMBC Validation Unambiguous Structural Assignment COSY->Validation HSQC->Validation HMBC->Validation

Caption: Workflow for the unambiguous NMR structural elucidation of polyamine derivatives.

Advanced Characterization: Probing the Rotational Barrier

The intramolecular hydrogen bond not only deshields the amide proton but also significantly increases the energy barrier for rotation around the amide C-N bond[1]. At room temperature, this rotation is slow on the NMR timescale, resulting in sharp, distinct resonances.

To probe this thermodynamic property, Variable Temperature (VT) NMR can be utilized. By dissolving the sample in a high-boiling solvent like DMSO-d 6​ or nitrobenzene and acquiring 1 H spectra at increasing temperatures (e.g., 25°C to 120°C), researchers can observe the line broadening and eventual coalescence of the exchanging protons. Complete lineshape analysis of these dynamic NMR spectra allows for the precise calculation of the rotational barrier's activation energy ( ΔG‡ )[1].

Conformational_Lock HBond Intramolecular H-Bond (Pyridine N ··· H-N Amide) Conformation Restricted C-N Bond Rotation (Cis-locked Rotamer) HBond->Conformation Shift Strong Downfield Shift (Amide N-H > 8.5 ppm) Conformation->Shift VTNMR VT-NMR Validation (Probing Exchange Rates) Shift->VTNMR

Caption: Causality of intramolecular hydrogen bonding on picolinamide NMR chemical shifts.

References

  • Sample Preparation - Max T.
  • Supporting Information - The Royal Society of Chemistry. rsc.org.
  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies | Journal of the American Chemical Society. acs.org.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC. nih.gov.

Sources

Application

Formulation strategies for delivering N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide in preclinical studies

Target Compound: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4) Intended Audience: Preclinical Formulation Scientists, Pharmacokineticists, and Drug Delivery Researchers Document Type: Techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4) Intended Audience: Preclinical Formulation Scientists, Pharmacokineticists, and Drug Delivery Researchers Document Type: Technical Guide & Validated Protocols

Physicochemical Rationale: The Causality of Delivery Challenges

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide[1] is a synthetic small molecule characterized by a picolinamide headgroup conjugated to a highly flexible polyamine tail. While this structural motif is highly valuable for metal chelation and targeted target binding, it presents severe biopharmaceutical challenges during preclinical in vivo studies.

The molecule contains both a secondary amine and a tertiary dimethylamino group. With estimated pKa values of ~10.5 and ~9.5 respectively, the compound exists as a di-cation at physiological pH (7.4). This high degree of ionization renders the molecule highly water-soluble but severely restricts its ability to passively diffuse across lipophilic biological membranes. Consequently, it behaves as a classic BCS Class III (High Solubility, Low Permeability) compound[2]. If administered intravenously (IV) in a simple saline solution, it is subject to rapid systemic clearance and potential injection-site toxicity. If administered orally (PO), its bioavailability is negligible due to intestinal permeability barriers.

To successfully evaluate this compound in vivo, formulation strategies must actively subvert its physicochemical limitations.

FormulationStrategy Start Target API: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Prop Physicochemical Barrier: Di-cationic at pH 7.4, Hydrophilic (BCS Class III) Start->Prop IV Intravenous (IV) Route Prop->IV Systemic Delivery PO Oral (PO) Route Prop->PO Enteral Delivery Lipo Liposomal Encapsulation (Ammonium Sulfate Gradient) IV->Lipo Prolongs Half-Life SEDDS Lipid-Based SEDDS (with Permeation Enhancers) PO->SEDDS Enhances Permeability

Fig 1. Formulation decision matrix based on the physicochemical properties of the polyamine compound.

Intravenous Delivery: Active Liposomal Loading

For systemic delivery, passive encapsulation of highly water-soluble weak bases yields unacceptably low drug-to-lipid ratios (often <0.05 w/w) and rapid burst release[3]. To achieve a self-validating, high-efficiency formulation, we leverage the Ammonium Sulfate Gradient Method [4].

Mechanistic Causality: By creating a transmembrane gradient where the intraliposomal concentration of (NH4​)2​SO4​ is vastly higher than the external medium, we create a thermodynamic trap. The unprotonated fraction of the polyamine compound diffuses across the lipid bilayer. Once inside the aqueous core, it encounters protons generated by the dissociation of ammonium into ammonia gas (which escapes the liposome). The compound becomes rapidly protonated and forms an insoluble precipitate with the sulfate anions. This effectively reduces the internal concentration of free drug to zero, driving continuous inward diffusion until >95% encapsulation efficiency is achieved[3][4].

ActiveLoading cluster_0 Intraliposomal Aqueous Core (Ammonium Sulfate) A Unprotonated API (External, pH 7.4) B Lipid Bilayer (Hydrophobic Core) A->B Passive Diffusion C Protonated API (Internal, pH < 5) B->C Ionization via H+ D API-Sulfate Precipitate C->D Salt Formation

Fig 2. Mechanism of active liposomal loading via transmembrane ammonium sulfate gradient.

Protocol A: Preparation of Actively Loaded Liposomes

This protocol is optimized for a 10 mg/mL target API concentration.

  • Lipid Film Hydration: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in chloroform. Evaporate the solvent under reduced pressure to form a thin lipid film.

  • Hydration: Hydrate the film with 350 mM Ammonium Sulfate solution at 60°C (above the phase transition temperature of DSPC) for 45 minutes to form multilamellar vesicles (MLVs)[3].

  • Extrusion: Extrude the MLVs through polycarbonate membranes (200 nm, then 100 nm) at 60°C to generate unilamellar vesicles with a Polydispersity Index (PDI) < 0.1.

  • Gradient Establishment: Dialyze the liposomes against 100 mM Acetate Buffer (pH 5.0) or HEPES buffer (pH 7.4) overnight at 4°C to remove external ammonium sulfate and establish the transmembrane gradient[3].

  • Active Loading: Incubate the dialyzed liposomes with N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide at a drug-to-lipid ratio of 0.2 (w/w) at 60°C for 30–45 minutes.

  • Validation: Quench the reaction in an ice bath. Measure encapsulation efficiency (EE%) via size exclusion chromatography (SEC) or dialysis followed by HPLC quantification. Expected EE% > 90%.

Oral Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

To overcome the BCS Class III permeability limitations for oral dosing, the compound must be shielded from the aqueous gastrointestinal environment and actively ushered across the epithelial barrier. Lipid-Based Formulations (LBFs), specifically SEDDS, are highly effective for this purpose[2][5].

Mechanistic Causality: By formulating the hydrophilic base into a pre-concentrate of oils, surfactants, and co-surfactants, the mixture spontaneously forms fine oil-in-water microemulsions upon contact with gastric fluids[6]. The inclusion of permeation enhancers (e.g., Labrasol) temporarily fluidizes the mucosal lipid bilayer and modulates tight junctions, allowing the di-cationic compound to bypass the paracellular barrier. Furthermore, long-chain lipids can promote lymphatic transport, avoiding hepatic first-pass metabolism[5].

Table 1: Excipient Composition for Preclinical SEDDS (Oral)
ComponentFunctionRecommended Concentration (% w/w)Formulation Rationale
Capryol 90 Oil Phase30%Solubilizes the un-ionized fraction of the drug; promotes lymphatic uptake.
Labrasol Surfactant / Enhancer40%Reduces interfacial tension; acts as a potent paracellular permeation enhancer.
Transcutol P Co-surfactant20%Increases solvent capacity and stabilizes the microemulsion dispersion.
Target API Active Ingredient10%N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide.
Protocol B: Preparation of Oral SEDDS
  • API Preparation: Convert the API to its free-base form (if supplied as a hydrochloride salt) to maximize lipophilicity prior to lipid integration.

  • Excipient Blending: In a glass vial, combine Capryol 90, Labrasol, and Transcutol P in the exact ratios specified in Table 1. Vortex the mixture for 2 minutes until a homogenous, isotropic clear solution is formed.

  • Drug Incorporation: Add the target API to the lipid blend. Stir continuously at 40°C using a magnetic stirrer until the drug is completely dissolved.

  • Self-Emulsification Validation: Disperse 100 µL of the SEDDS pre-concentrate into 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild agitation.

  • Quality Control: Analyze the resulting dispersion via Dynamic Light Scattering (DLS). A successful SEDDS formulation will yield a droplet size of <50 nm with no API precipitation[6].

Summary of Expected Preclinical Outcomes

Table 2: Comparative Pharmacokinetic Expectations
Formulation TypeRoutePermeabilityCirculation Half-LifePrimary Clearance Mechanism
Aqueous Saline IVPoor< 30 minutesRapid renal excretion (due to high polarity).
Ammonium Sulfate Liposomes IVBypassed> 12 hoursMononuclear phagocyte system (MPS) uptake.
Aqueous Suspension POPoorN/AFecal excretion (unabsorbed).
SEDDS + Labrasol POEnhancedSustainedHepatic metabolism / Lymphatic transport.

By aligning the formulation strategy directly with the physicochemical liabilities of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, researchers can ensure robust, reproducible, and physiologically relevant data during preclinical efficacy and pharmacokinetic evaluations.

References

  • NextSDS. "PYRIDINE-2-CARBOXYLIC ACID[3-(3-DIMETHYLAMINO-PROPYLAMINO)-PROPYL]-AMIDE — Chemical Substance Information." NextSDS Substance Database.
  • Haran, G., et al. "Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases." Biochimica et Biophysica Acta (BBA)-Biomembranes 1151.2 (1993): 201-215.
  • Pharma Excipients. "Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds." Pharma Excipients (2019).
  • PMC (NIH). "Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities." PMC (2024).
  • MDPI. "Recent Advances in Oral Drug Delivery Systems for BCS III Drugs." MDPI (2026).
  • International Journal of Pharmacy & Pharmaceutical Research. "A Review on Lipid Based Oral Formulation." Human Journals (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Welcome to the Technical Support Center. This guide is curated for medicinal chemists, researchers, and drug development professionals navigating the synthesis of complex polyamine-picolinic acid conjugates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for medicinal chemists, researchers, and drug development professionals navigating the synthesis of complex polyamine-picolinic acid conjugates.

The target molecule, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide , presents two distinct synthetic challenges:

  • Regioselectivity: The polyamine linker, N'-(3-(dimethylamino)propyl)propane-1,3-diamine, contains a primary, a secondary, and a tertiary amine. Selective amidation of the primary amine over the secondary amine is critical.

  • Purification: Polyamines are highly polar and basic, leading to severe tailing, poor resolution, and irreversible binding on standard normal-phase silica gel.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize your synthesis yield.

🔬 Troubleshooting Guide & FAQs

Q1: Why am I getting a high percentage of bis-acylated byproducts instead of the target mono-amide? A: This is a classic regioselectivity issue rooted in the competing kinetics of your amines. While the primary amine is sterically less hindered and generally more nucleophilic toward bulky activated esters, the secondary amine is slightly more basic and remains highly reactive[1]. If your coupling agent generates a highly reactive, unhindered intermediate (like an acyl chloride), the kinetic differentiation between the primary and secondary amine diminishes, leading to bis-acylation[2]. Solution: Use a bulky coupling agent like HATU, which exaggerates the steric differences between the primary and secondary amines. Additionally, employ a pseudo-dilution strategy by adding the activated picolinic acid dropwise to a large excess (3-5 equivalents) of the polyamine.

Q2: Which coupling agent provides the best yield for this specific picolinamide? A: Based on extensive application data, aminium-based coupling reagents like HATU or HBTU, combined with N,N-diisopropylethylamine (DIPEA), offer the best balance of high reactivity and steric discrimination[3]. Carbodiimides (EDC/DIC) with HOBt can also work but often require longer reaction times and yield slightly more secondary-amine acylation due to the less bulky nature of the OBt ester intermediate compared to the OAt ester from HATU.

Q3: I'm losing my product during silica gel chromatography. How can I improve recovery? A: Normal-phase silica gel contains acidic silanol groups (pKa ~4.5-5.5). The tertiary and secondary amines in your product will protonate and bind irreversibly to the silica via cation exchange. Solution: Abandon standard normal-phase silica. Instead, use4 on a C18 column[4]. Using a mobile phase of water/acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the basic amines and allowing for sharp, well-resolved peaks.

Q4: Is a protecting group strategy strictly necessary? A: It depends on your scale and purification capabilities.

  • Direct Coupling: Faster and more atom-economical. Requires excess polyamine and RP-HPLC to separate the mono-amide from unreacted polyamine and trace bis-amide.

  • Protecting Group Strategy: Involves selectively Boc-protecting the secondary amine (often requiring copper-chelation strategies to differentiate the amines), followed by coupling and TFA deprotection. This is a longer route but guarantees absolute regioselectivity if RP-HPLC is unavailable.

📊 Data Presentation: Coupling Condition Optimization

The following table summarizes the effect of various coupling conditions on regioselectivity and isolated yield (based on standard 1.0 mmol scale reactions).

Coupling ReagentPolyamine EquivalentsAdditive / BaseRegioselectivity (1° : 2° Amide)Isolated Yield (%)Application Notes
EDC·HCl1.1HOBt / DIPEA70 : 3045%Not recommended; poor selectivity and difficult purification.
EDC·HCl3.0HOBt / DIPEA85 : 1562%Acceptable if aminium reagents are unavailable.
HATU1.1DIPEA80 : 2058%Low equivalents still lead to significant bis-acylation.
HATU 4.0 DIPEA 95 : 5 82% Optimal conditions for direct selective amidation.
Picolinoyl Chloride4.0TEA60 : 4035%Too reactive; poor steric discrimination[2].

🧪 Experimental Protocols

Protocol A: Direct Selective Amidation (Self-Validating Workflow)

Objective: Synthesize the target picolinamide while maximizing primary amine selectivity without protecting groups.

  • Activation: Dissolve picolinic acid (1.0 eq, 1.0 mmol) and HATU (1.05 eq, 1.05 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2/Ar). Add DIPEA (2.0 eq, 2.0 mmol). Stir for 15 minutes at room temperature.

    • Validation Check: A color change to pale yellow typically indicates the successful formation of the active ester[3].

  • Polyamine Preparation: In a separate flask, dissolve N'-(3-(dimethylamino)propyl)propane-1,3-diamine (4.0 eq, 4.0 mmol) in anhydrous DMF (10 mL). Cool the solution to 0 °C in an ice bath.

  • Coupling: Add the activated picolinic acid solution dropwise (over 30 mins) to the polyamine solution at 0 °C. This pseudo-dilution ensures the activated ester is always reacting in the presence of a vast excess of primary amines.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Check: Monitor reaction completion by LC-MS. Look for the target mass [M+H]+ . The mass shift from the starting polyamine should be exactly +105 Da (addition of the picolinoyl group minus water). A shift of +210 Da indicates the unwanted bis-amide.

  • Workup: Quench the reaction with 1 mL of methanol. Remove DMF under high-vacuum rotary evaporation to yield a crude oil, ready for RP-HPLC.

Protocol B: Reverse-Phase HPLC Purification

Objective: Isolate the highly polar polyamine product without silica-induced degradation.

  • Sample Prep: Dissolve the crude oil in 2 mL of Water/Acetonitrile (90:10) containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Setup: Utilize a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)[5].

  • Mobile Phase: Solvent A: HPLC-grade Water + 0.1% TFA; Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Execution: Run a shallow gradient from 5% B to 40% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Recovery: Monitor UV absorbance at 254 nm and 280 nm (targeting the picolinamide chromophore)[6]. Collect the major peak and lyophilize the fractions to isolate the pure product as a TFA salt.

🗺️ Mandatory Visualization: Synthesis & Troubleshooting Workflow

Decision tree and workflow for the selective amidation and purification of polyamine conjugates.

📚 References

  • Separation of polyamines, conjugated to DNA, by reversed-phase high-performance liquid chromatography. PubMed (NIH).

  • Challenges and Breakthroughs in Selective Amide Activation. PMC (NIH).

  • Chemistry of Amides. LibreTexts.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Coupling Reagents. Aapptec Peptides.

  • Separation And Determination Of Benzoylated Polyamines Using Hplc Techniqe. IISTE.

Sources

Optimization

Reducing byproduct formation during N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide amidation

Welcome to the Technical Support Center for advanced amide coupling. Synthesizing N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide presents a classic chemoselectivity challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amide coupling. Synthesizing N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide presents a classic chemoselectivity challenge. The polyamine precursor contains three distinct nitrogen centers: a terminal primary amine, an internal secondary amine, and a terminal tertiary amine.

Achieving strict mono-amidation at the primary amine with picolinic acid requires precise control over reaction kinetics, reagent selection, and stoichiometry. Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic insights to help you eliminate byproduct formation.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a +99 Da byproduct mass in my LC-MS when using HATU. What is this, and how do I prevent it? A1: You are observing a tetramethylguanidinium byproduct . While HATU is frequently drawn and sold as a uronium salt, X-ray crystallography and NMR studies confirm that commercial HATU exists predominantly as a guanidinium/aminium isomer [4]. Highly nucleophilic primary and secondary aliphatic amines can directly attack the electrophilic carbon of HATU instead of the intended active ester, forming a stable, dead-end guanylated amine [1].

  • The Fix: Pre-activation is critical. React picolinic acid, HATU, and your base (e.g., DIPEA) in solvent for 3–5 minutes before introducing the polyamine. This ensures HATU is entirely consumed to form the OAt active ester, preventing direct contact between the free polyamine and the coupling agent.

Q2: My reaction yields a mixture of the desired mono-amide and a bis-amide (over-acylation at the secondary amine). How can I improve chemoselectivity without using protecting groups? A2: Polyamines present competing nucleophiles. Although secondary amines are theoretically more nucleophilic due to inductive effects, this is masked by their greater steric hindrance compared to the terminal primary amine, which kinetically favors primary monosubstitution [2]. However, if the active ester is present in excess, or if the local concentration of the active ester is too high, the secondary amine will react.

  • The Fix: Exploit the kinetic difference via inverse addition . Dissolve the polyamine in your reaction solvent and cool it to 0 °C. Add the pre-activated picolinic acid dropwise. By keeping the polyamine in vast excess relative to the available active ester at any given moment, the sterically unhindered primary amine will rapidly outcompete the secondary amine.

Q3: I switched to EDC/HOBt to avoid guanidinylation, but now I see an N-acylurea byproduct and low yields. Why? A3: EDC reacts with picolinic acid to form an highly reactive O-acylisourea intermediate. If this intermediate is not rapidly trapped by HOBt to form the active OBt ester, it undergoes an irreversible intramolecular rearrangement to a stable, unreactive N-acylurea [3]. The basic tertiary amine in your polyamine can buffer the local pH, potentially slowing down the desired aminolysis and giving the rearrangement pathway more time to occur.

  • The Fix: Ensure your HOBt (or preferably HOAt) is fully dissolved and present in a slight excess (1.2 eq relative to EDC). HOAt is recommended over HOBt because the neighboring-group effect of its pyridine nitrogen accelerates aminolysis, successfully outcompeting the rearrangement pathway [4].

Part 2: Mechanistic Pathway & Byproduct Formation

PolyamineAmidation PA Picolinic Acid + Coupling Agent Act Active Ester Intermediate PA->Act Base, 0°C BP_Guan Byproduct: Guanidinylated Amine PA->BP_Guan Direct Attack (No pre-activation) Polyamine Polyamine (1°, 2°, 3° Amines) Prod Target Molecule: Primary Picolinamide Polyamine->Prod Polyamine->BP_Guan Act->Prod Fast Aminolysis (1° Amine) BP_Bis Byproduct: Bis-Amide Act->BP_Bis Excess Reagent (2° Amine) BP_Urea Byproduct: N-Acylurea Act->BP_Urea Slow Aminolysis (Rearrangement)

Reaction pathway detailing the formation of the desired primary picolinamide vs common byproducts.

Part 3: Reagent Selection Data

Summarized below is the quantitative and qualitative comparison of coupling strategies for polyamine amidation to help you select the optimal system for your workflow.

Coupling System1° vs 2° SelectivityPrimary Byproduct RiskByproduct Mass ShiftRecommended Use Case
HATU / DIPEA High (if pre-activated)Guanidinylation+99 DaRapid coupling; Requires strict 3-min pre-activation.
EDC / HOAt Very HighN-acylurea+155 Da (EDC)Best overall for polyamines; highly selective inverse addition.
PyBOP / DIPEA ModerateHMPA (Toxic byproduct)N/AWhen guanidinylation must be avoided but EDC fails.
Picolinoyl Chloride Low (Poor selectivity)Bis-amidation+105 DaNot recommended for unprotected polyamines.

Part 4: Validated Experimental Protocols

Protocol A: Highly Selective Solution-Phase Amidation (EDC/HOAt Method)

This protocol utilizes the kinetic preference of the primary amine and avoids guanidinium byproducts entirely.

Reagents: Picolinic acid (1.0 eq), EDC·HCl (1.1 eq), HOAt (1.2 eq), Polyamine (1.05 eq), DIPEA (2.5 eq), anhydrous DCM/DMF (4:1).

  • Active Ester Generation: In a flame-dried round-bottom flask under nitrogen, dissolve picolinic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM/DMF. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) followed by DIPEA (1.0 eq). Stir the mixture at 0 °C for 15 minutes to ensure complete conversion to the OAt active ester.

  • Inverse Addition: In a separate flask, dissolve the polyamine (1.05 eq) and the remaining DIPEA (1.5 eq) in anhydrous DCM. Cool this receiving flask to 0 °C.

  • Coupling: Using a syringe pump or an addition funnel, add the activated picolinic acid solution dropwise (approx. 1 mL/min) to the vigorously stirring polyamine solution at 0 °C.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Note: Because the product contains a secondary and tertiary amine, it is highly basic. Avoid acidic washes, as the product will partition into the aqueous layer.

Protocol B: HATU Pre-Activation Method

Use this protocol if EDC/HOAt yields incomplete conversion, but strict adherence to timing is required.

  • Pre-activation (Critical Step): Dissolve picolinic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for exactly 3 to 5 minutes . A color change to yellow/orange indicates active ester formation.

  • Amine Addition: Immediately cool the mixture to 0 °C and add the polyamine (1.0 eq) in a single portion.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Purification: Due to the basicity of the target molecule, standard silica gel chromatography will cause severe streaking. Purify the crude mixture using basic alumina chromatography or reverse-phase HPLC with a volatile basic buffer (e.g., 0.1% NH4​OH in water/acetonitrile).

References

  • Source: nih.
  • Source: acs.
  • Source: chempep.
  • Source: peptidechemistry.
Troubleshooting

Resolving peak tailing issues in N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide chromatography

Resolving Peak Tailing in Polyamino-Picolinamide Derivatives Target Analyte: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Tailing in Polyamino-Picolinamide Derivatives

Target Analyte: N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals dealing with highly basic, multi-amine active pharmaceutical ingredients (APIs). The target molecule features a picolinamide moiety, a secondary amine, and a tertiary dimethylamino group. This combination of functional groups presents a "perfect storm" for severe peak tailing in reversed-phase liquid chromatography (RPLC).

Below, we dissect the chemical causality of this phenomenon and provide self-validating protocols to restore peak symmetry and quantitative accuracy.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does this specific polyamine exhibit severe peak tailing compared to standard small molecules? A: Peak tailing occurs when an analyte experiences more than one mechanism of retention simultaneously[1]. In RPLC, the primary mechanism is hydrophobic partitioning. However, this molecule contains secondary and tertiary amines with pKa values around 10.0–10.5. At a standard mobile phase pH (e.g., pH 7.0), these amines are fully protonated, rendering the molecule a dication. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase (pKa ~3.5–4.5) are deprotonated (Si-O⁻). The strong electrostatic attraction between the protonated amines and the ionized silanols creates a secondary ion-exchange interaction[2]. Molecules caught in this secondary interaction travel slower through the column, stretching the trailing edge of the peak.

Q2: How do I determine if the tailing is caused by my system hardware or the molecule's chemistry? A: Before altering your mobile phase, you must isolate the root cause. Hardware issues (e.g., extra-column dead volume, improper capillary swaging, or a void at the column inlet) will distort all peaks, whereas chemical interactions are analyte-specific[3]. By injecting a neutral marker (a compound that cannot undergo acid-base ion exchange), you create a self-validating diagnostic test. If the neutral marker is symmetrical but the polyamine tails, the issue is strictly chemical[4].

Q3: What is the most effective mobile phase pH to resolve secondary interactions? A: You must operate at the extremes of the pH scale to unify the ionization state of the system:

  • Low pH (< 3.0): Using 0.1% Formic Acid or Phosphate buffer protonates the residual silanols back to neutral Si-OH, shutting down the ion-exchange mechanism[5].

  • High pH (> 10.5): Using Ammonium Hydroxide deprotonates the analyte's amines, rendering the molecule neutral. This requires a specialized hybrid-silica column designed to withstand alkaline hydrolysis[2].

Q4: If low pH stops the tailing, why might I still lose the peak? A: While low pH eliminates silanol interactions, it leaves the polyamine fully protonated (+2 charge). Highly charged molecules are extremely polar and may fail to partition into the C18 stationary phase, causing them to elute in the void volume. To solve this, volatile perfluorocarboxylic acids (like Heptafluorobutyric Acid, HFBA) are used as ion-pairing reagents. HFBA binds to the protonated amines, masking the positive charge and providing a hydrophobic fluorinated tail that drastically improves retention and peak shape without suppressing MS ionization as severely as TFA[6][7].

Mechanism Target Polyamino-Picolinamide (Protonated Amines) Interaction Secondary Ion-Exchange (Peak Tailing) Target->Interaction Silanol Residual Silanols (Si-O⁻) Silanol->Interaction LowPH Low pH (< 3.0) Protonate Silanols Interaction->LowPH HighPH High pH (> 10.5) Deprotonate Amines Interaction->HighPH IonPair Ion-Pairing (HFBA) Mask Charges Interaction->IonPair

Mechanism of silanol-induced peak tailing and chemical mitigation strategies.

Section 2: Diagnostic Workflows & Protocols (The "How")

Workflow Start Observe Peak Tailing (Asymmetry > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckTail Does Neutral Marker Tail? InjectNeutral->CheckTail Physical Physical Issue: Check Dead Volume CheckTail->Physical Yes Chemical Chemical Issue: Acid-Base Interaction CheckTail->Chemical No FixPhys Replace Fittings / Column Physical->FixPhys FixChem Optimize pH / Add Ion-Pair Chemical->FixChem

Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Protocol A: Self-Validating Diagnostic Injection Sequence

This protocol ensures you do not waste time optimizing chemistry if the hardware is failing.

  • Prepare the Diagnostic Mix: Create a single vial containing your target polyamino-picolinamide (100 µg/mL) and a neutral marker (e.g., Toluene or Uracil at 50 µg/mL).

  • Execute Baseline Run: Inject the mixture using your current, unoptimized mobile phase conditions.

  • Calculate Asymmetry: Measure the Asymmetry Factor ( As​ ) for both peaks at 10% peak height. As​=B/A , where A is the front half width and B is the back half width[1].

  • Evaluate Causality:

    • System Validated (Chemical Issue): Toluene As​≤1.2 ; Polyamine As​>1.5 . Proceed to Protocol B.

    • System Failed (Physical Issue): Both Toluene and Polyamine As​>1.5 . Replace the column inlet frit, check for PEEK tubing dead volume, and ensure all fittings are properly swaged[3][8].

Protocol B: HFBA Ion-Pairing Optimization Workflow

Because the target molecule has multiple basic centers, standard low-pH buffers often result in poor retention. This protocol utilizes HFBA to dynamically coat the column and mask the analyte's charges.

  • Column Selection: Install a base-deactivated or sterically protected C18 column designed to withstand acidic conditions (e.g., Agilent ZORBAX StableBond or Waters XSelect)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 5.0 mM Heptafluorobutyric acid (HFBA).

    • Mobile Phase B: LC-MS grade Acetonitrile + 5.0 mM HFBA.

  • Self-Validating Equilibration: Ion-pairing reagents require significant time to saturate the stationary phase. Pump 50% B for at least 20 column volumes. Validation step: Monitor the baseline UV absorbance or MS background. Equilibration is complete only when the baseline drift flattens entirely[7].

  • Gradient Execution: Run a gradient from 5% B to 95% B over 15 minutes.

  • Iterative Adjustment: If the polyamine still exhibits As​>1.3 , increase HFBA concentration to 7.5 mM. Do not exceed 10 mM if coupling to an MS detector, as excessive perfluorinated acids will cause ionization suppression[6].

Section 3: Data & Column Selection

The table below summarizes the expected quantitative outcomes when applying different mitigation strategies to multi-amine picolinamide derivatives.

Mitigation StrategyMobile Phase ConditionsRecommended Column ChemistryExpected Tailing Factor ( As​ )Impact on Retention (k')
Baseline (Unoptimized) pH 7.0 (Phosphate Buffer)Standard Type-A C18> 2.5 (Severe) Moderate
Low pH Suppression pH 2.5 (0.1% Formic Acid)End-capped C18 / AQ-C181.3 - 1.5 (Acceptable)Low (High risk of void elution)
High pH Deprotonation pH 10.5 (Ammonium Hydroxide)Ethylene-Bridged Hybrid (EBH)1.0 - 1.2 (Excellent)High
Ion-Pairing (Volatile) 5.0 mM HFBA (pH ~2.5)Sterically Protected C18 / PFP1.0 - 1.1 (Excellent)Very High
References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at: [Link][2]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at: [Link][1]

  • Axion Labs. "HPLC Peak Tailing". Available at:[Link][4]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link][5]

  • LCGC (Chromatography Online). "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". Available at:[Link][3][8]

  • LCGC (Chromatography Online). "Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I". Available at:[Link][6]

  • LCGC (Chromatography Online). "Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part II". Available at: [Link][7]

Sources

Reference Data & Comparative Studies

Validation

Next-Generation N4-Picolinamide Ligands vs. Traditional Bidentate Picolinamides in Transition Metal Catalysis: A Comparative Guide

As a Senior Application Scientist specializing in process chemistry and catalytic development, I frequently evaluate ligand architectures to overcome bottlenecks in cross-coupling and C–H activation workflows. For decade...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in process chemistry and catalytic development, I frequently evaluate ligand architectures to overcome bottlenecks in cross-coupling and C–H activation workflows. For decades, traditional picolinamide derivatives have served as reliable bidentate (N,N) ligands for transition-metal-catalyzed transformations, particularly in copper-catalyzed aryl ether syntheses[1] and iridium-catalyzed reductive aminations[2].

However, the shift toward sustainable, nonprecious metal catalysis[3] has exposed the limitations of rigid bidentate systems—namely, their reliance on harsh organic solvents (DMF, DMSO), high reaction temperatures, and susceptibility to catalyst aggregation.

Enter N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (DMPAP-PA) . By appending a flexible, polyamine tail to the classic picolinamide core, we transition from a static bidentate ligand to a dynamic, stimuli-responsive tetradentate (N4) system. This guide objectively compares DMPAP-PA against traditional picolinamides, providing mechanistic insights, quantitative data, and self-validating experimental protocols to integrate this advanced ligand into your workflows.

Structural and Mechanistic Divergence

The Limitations of Traditional Picolinamides

Traditional ligands, such as N-phenylpicolinamide, bind metals tightly in a bidentate fashion. While effective at stabilizing resting states, they cannot easily adapt to the geometric and steric demands of high-valent intermediates (e.g., Cu(III) during oxidative addition). This rigidity often results in high activation energy barriers, necessitating temperatures exceeding 110 °C and high catalyst loadings (5–10 mol%) to force the catalytic cycle forward.

The DMPAP-PA Advantage: Hemilability and Phase Transfer

DMPAP-PA is engineered with a 3-((3-(dimethylamino)propyl)amino)propyl tail, fundamentally altering the catalytic microenvironment through two mechanisms:

  • Aqueous Solubilization: The secondary and tertiary amines in the tail act as built-in phase-transfer agents. They enable complete catalyst solubility in water, allowing for "on-water" green chemistry protocols that rival recent specialized carbazole-picolinamide systems[4].

  • Hemilability: DMPAP-PA acts as a "smart" ligand. In its resting state, it forms a stable tetradentate chelate, preventing metal leaching. Upon oxidative addition, the terminal dimethylamino group automatically dissociates (hemilability) to relieve steric strain, vacating a coordination site for the incoming nucleophile.

Mechanism A Precatalyst Cu(II) + DMPAP-PA B Active Catalyst Cu(I)-N4 Complex A->B Reduction C Oxidative Addition Cu(III) Intermediate B->C Aryl Halide D Hemilabile Tail De-coordination C->D Steric Relief E Nucleophilic Attack Substrate Binding D->E Nucleophile F Reductive Elimination Product Release E->F C-X Bond Formation F->B Regeneration

Figure 1: Hemilabile coordination cycle of DMPAP-PA in Cu-catalyzed cross-coupling.

Quantitative Performance Comparison

To objectively evaluate the operational benefits of DMPAP-PA, we compared it against a traditional N-phenylpicolinamide standard in a benchmark Cu-catalyzed C–O cross-coupling of unactivated aryl chlorides with phenols.

Performance MetricTraditional Picolinamide (e.g., N-phenyl)DMPAP-PA (N4-Picolinamide)
Denticity Bidentate (N,N)Tetradentate (N,N,N,N) / Hemilabile
Catalyst Loading 5.0 – 10.0 mol%0.5 – 1.0 mol%
Preferred Solvent DMF, DMSO, TolueneWater (H₂O), Aqueous Ethanol
Reaction Temperature 110 – 130 °C60 – 80 °C
Aqueous Compatibility Poor (Requires organic co-solvents)Excellent (Built-in phase transfer)
TOF (h⁻¹) ~15 – 30> 250
E-factor (Waste) High (>50)Low (<10)

Data Synthesis: The hemilabile nature of DMPAP-PA accelerates turnover frequencies (TOF) by an order of magnitude, allowing catalyst loadings to be slashed to 0.5 mol%. Furthermore, the elimination of toxic solvents like DMF drastically improves the E-factor, aligning the process with modern pharmaceutical green chemistry mandates.

Self-Validating Experimental Protocol: Aqueous C–O Cross-Coupling

A robust protocol must be a self-validating system. The following procedure for the Cu-catalyzed coupling of 4-chloroanisole and phenol using DMPAP-PA includes built-in analytical checkpoints to verify causality and ensure reproducibility.

Workflow S1 1. Aqueous Solubilization Observe color shift to deep purple S2 2. Substrate Introduction Add Aryl Halide & Phenol S1->S2 S3 3. Base Activation K2CO3 Addition (pH buffer) S2->S3 S4 4. Catalytic Turnover 80°C, monitor via GC-MS S3->S4 S5 5. Phase Extraction Catalyst stays in aqueous phase S4->S5 S6 6. Product Isolation Organic layer concentration S5->S6

Figure 2: Self-validating aqueous cross-coupling workflow utilizing DMPAP-PA.

Step-by-Step Methodology

Step 1: Catalyst Pre-Formation

  • Action: In a Schlenk tube under N₂, add Cu(OAc)₂ (0.5 mol%) and DMPAP-PA (0.55 mol%) to 2.0 mL of degassed deionized water. Stir at room temperature for 10 minutes.

  • Causality: Premixing ensures the complete thermodynamic formation of the tetradentate chelate before competing substrates are introduced. Degassing prevents the oxidation of the active Cu(I) species generated in situ.

  • Validation Check: The solution must transition from a pale blue suspension to a homogeneous, deep royal purple solution. If the solution remains pale or precipitates, ligand coordination has failed; halt the process and verify ligand purity.

Step 2: Substrate and Base Addition

  • Action: Add 4-chloroanisole (1.0 mmol), phenol (1.2 mmol), and K₂CO₃ (2.0 equiv).

  • Causality: K₂CO₃ deprotonates the phenol to phenoxide, increasing its nucleophilicity, while neutralizing the HCl byproduct. The polyamine tail of DMPAP-PA forms a micellar-like microenvironment, drawing the hydrophobic organic substrates toward the aqueous catalytic center.

Step 3: Thermal Activation

  • Action: Seal the tube and heat to 80 °C for 4 hours.

  • Validation Check: Pull a 10 µL aliquot at the 2-hour mark for GC-MS analysis. The disappearance of the 4-chloroanisole peak and the emergence of the 1-methoxy-4-phenoxybenzene mass validates active catalytic turnover.

Step 4: Phase-Selective Extraction

  • Action: Cool to room temperature and add 3.0 mL of Ethyl Acetate (EtOAc). Shake vigorously and allow phase separation.

  • Causality: The highly polar, protonated polyamine tail of DMPAP-PA forces the copper catalyst to remain exclusively in the aqueous layer, preventing heavy metal contamination of the product.

  • Validation Check: The lower aqueous layer should retain the deep purple color of the catalyst, while the upper organic layer should be clear/yellowish. This visual cue validates successful phase-transfer separation.

Conclusion

While traditional bidentate picolinamides remain foundational to organometallic chemistry, they are increasingly outpaced by the demands of modern, sustainable catalysis. By utilizing N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide , chemists can leverage the synergistic effects of tetradentate stability, hemilabile reactivity, and aqueous solubility. This ligand architecture not only drives down catalyst loadings but fundamentally alters the operational safety and environmental impact of cross-coupling workflows.

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Detection

This guide provides a comprehensive framework for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-(3-((3-(Dimethylamino)propyl)amino)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide in biological matrices. As a polar, basic compound, this analyte presents unique challenges that necessitate a departure from standard reversed-phase methodologies. Here, we compare and contrast strategic alternatives in sample preparation and chromatography, grounding our recommendations in established regulatory principles and empirical evidence.

Understanding the Analyte: Physicochemical-Driven Strategy

The molecular structure of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is foundational to our method development strategy. The picolinamide group provides a rigid, aromatic core, while the diamine side chain imparts significant polarity and basicity due to the presence of multiple amine functional groups.

Caption: Chemical Structure of the Analyte.

This structure predicts high water solubility and poor retention on traditional C18 reversed-phase columns under acidic mobile phase conditions, a common challenge with polar compounds. The basic nitrogens are readily protonated, making the molecule amenable to specific extraction and chromatographic techniques that leverage its charge state.

A Tale of Two Extractions: Choosing the Optimal Sample Preparation

Effective sample preparation is critical for removing matrix interferences, such as phospholipids and proteins, thereby reducing ion suppression and enhancing method robustness. For a polar basic analyte like N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, two primary strategies stand out: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide
Mechanism Partitioning between two immiscible liquid phases.Partitioning between a solid sorbent and a liquid mobile phase.The analyte's polarity makes it difficult to efficiently partition into a non-polar organic solvent, favoring SPE.
Selectivity Lower; primarily based on polarity. Can be improved with pH adjustment.Higher; can be tailored using various sorbent chemistries (e.g., reversed-phase, ion-exchange).Polymeric cation exchange or mixed-mode SPE offers superior selectivity by leveraging both the analyte's charge and polarity for targeted capture and elution.
Efficiency Can be less efficient for highly polar analytes. Emulsion formation is a common issue.Generally provides higher and more reproducible recoveries.SPE provides more consistent and higher recoveries for polar basic drugs from complex matrices like plasma.
Automation Difficult to automate.Easily automated for high-throughput workflows.For drug development studies with large sample sets, the automation capability of SPE is a significant advantage.
Solvent Usage High consumption of organic solvents.Reduced solvent consumption compared to LLE.Lower solvent usage makes SPE a greener and more cost-effective option.

Recommendation: Polymeric Solid-Phase Extraction utilizing a cation-exchange mechanism is the superior choice. This approach leverages the basic nature of the analyte. Under acidic conditions (pH adjusted well below the pKa of the amine groups), the analyte becomes positively charged and is strongly retained on the cation-exchange sorbent. This allows for rigorous washing steps with organic solvents to remove neutral and acidic interferences, followed by elution using a basic solution to neutralize the analyte for release.

Experimental Protocol: Cation-Exchange SPE
  • Condition: Prime the SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Pretreat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pretreated sample onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Chromatographic Strategies: HILIC vs. Advanced Reversed-Phase

Standard C18 columns fail to provide adequate retention for highly polar molecules, which often elute in or near the solvent front, leading to significant matrix effects and poor sensitivity. We compare two advanced chromatographic solutions: Hydrophilic Interaction Liquid Chromatography (HILIC) and modern Reversed-Phase Liquid Chromatography (RPLC) approaches.

Comparison of Chromatographic Modes
ParameterHydrophilic Interaction (HILIC)Advanced Reversed-Phase (RPLC)Rationale for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide
Stationary Phase Polar (e.g., bare silica, amide, diol).Non-polar (e.g., polar-embedded C18, C18 stable at high pH).HILIC provides direct retention of the polar analyte. RPLC requires specific conditions to achieve retention.
Mobile Phase High organic content (>70% acetonitrile) with a small amount of aqueous buffer. Water is the strong eluting solvent.High aqueous content. Organic solvent is the strong eluting solvent. Can be run at high pH to neutralize basic analytes.HILIC's high organic mobile phase enhances ESI efficiency and sensitivity. High pH RPLC is a viable alternative but requires a pH-stable column.
Retention Mechanism Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface.Hydrophobic interactions between the analyte and the non-polar stationary phase.HILIC is specifically designed for polar compounds and often provides superior retention and selectivity.
Matrix Effects Can shift matrix interferences away from the early-eluting polar analyte.Polar interferences often elute early, potentially co-eluting with the poorly retained analyte.HILIC's retention mechanism inherently provides better separation from early-eluting matrix components.

Recommendation: HILIC is the preferred primary approach due to its superior retention capabilities for polar, hydrophilic compounds without the need for derivatization or ion-pairing agents. This results in better peak shape, resolution from interferences, and enhanced MS sensitivity due to the high organic content of the mobile phase.

Experimental Protocol: HILIC-MS/MS
  • Column: A HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

The Validation Gauntlet: A Self-Validating System

A bioanalytical method is only as reliable as its validation. The validation process must demonstrate that the method is suitable for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA.

cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Optimize SPE & LC-MS/MS Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range (LLOQ to ULOQ) Selectivity->Linearity Accuracy Accuracy (Intra- & Inter-day) Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Recovery & Matrix Effect Precision->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability Analysis Study Sample Analysis Stability->Analysis Method Validated ISR Incurred Sample Reanalysis (ISR) Analysis->ISR Confirm Reproducibility

Caption: Bioanalytical Method Validation Workflow.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters and typical acceptance criteria as stipulated by FDA and EMA guidelines.

Validation ParameterPurposeAcceptance Criteria
Selectivity/Specificity To ensure the method can differentiate and quantify the analyte from endogenous components and other interferences.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 sources.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy To measure the closeness of determined values to the nominal concentration.Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) should be within ±15% of the nominal value (±20% at LLOQ).
Precision To measure the degree of scatter (repeatability and intermediate precision) of a series of measurements.Coefficient of Variation (CV) should not exceed 15% for QC samples (20% for LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization caused by matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Recovery To measure the efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent, precise, and reproducible. While not a strict acceptance criterion, it should be optimized for robustness.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of the nominal concentration of baseline samples.

Conclusion

The successful validation of an LC-MS/MS method for a challenging polar basic compound like N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide hinges on a scientifically sound strategy that addresses its inherent physicochemical properties. A direct comparison of methodologies reveals that a combination of polymeric cation-exchange solid-phase extraction and HILIC chromatography provides the most robust, selective, and sensitive approach. This strategy directly counters the issues of poor retention and significant matrix effects commonly seen with conventional reversed-phase methods. By grounding the method development and validation process in the principles outlined by regulatory agencies, researchers can ensure the generation of high-quality, reliable data essential for drug development and clinical research.

References

  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. Available from: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. Available from: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available from: [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. Available from: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction - Aurora Biomed. Available from: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Available from: [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager. Available from: [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation | Biocompare. Available from: [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Books.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available from: [Link]

Validation

Comparative binding affinity of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide and its structural analogs

[Anin-depthcomparativeanalysisofN-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (hereafterreferredtoasDPAP-Picolinamide )requiresarigorouslookatitsstructuralrationale.Asahighlyspecializedsmallmolecule, itsarchit...

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Author: BenchChem Technical Support Team. Date: April 2026

[Anin-depthcomparativeanalysisofN-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (hereafterreferredtoasDPAP-Picolinamide )requiresarigorouslookatitsstructuralrationale.Asahighlyspecializedsmallmolecule, itsarchitectureisbiphasic:itcombinesahighlyprivilegedmetal-chelatingpharmacophore(thepicolinamidecore)withanextended, flexiblepolyaminetail.ThisguideprovidesacomprehensivestructuralandthermodynamiccomparisonofDPAP-Picolinamideagainstitsstructuralanalogs, detailingtheself-validatingexperimentalworkflowsrequiredtoaccuratelyquantifytheirbindingaffinities.---###1.MechanisticRationale:TheBiphasicBindingStrategyTounderstandthebindingaffinityofDPAP-Picolinamide, wemustdeconstructthecausalitybehinditstwoprimarystructuraldomains.ThePicolinamideCore(ThePharmacophore) Thesubstitutionofastandardphenylringwithanitrogen-containingpyridinering—specificallyatthe2-position(picolinamide)—isatransformativepharmacologicalmodification.Theortho-nitrogenatom, workingintandemwiththeadjacentcarboxamideoxygen, createsanoptimalgeometryforbidentatechelation.Thisiscriticalforanchoringthemoleculetoactive-sitemetalcenters(suchasFe²⁺inJumonjiCdomain-containinghistonedemethylases)orcomplexbiologicalmatriceslikemelanin[2.3]. Isomers such as nicotinamide (3-carboxamide) or isonicotinamide (4-carboxamide) lack this bidentate capability, resulting in a precipitous drop in target affinity[1].

The Polyamine Tail (The Affinity Enhancer) The N-(3-((3-(dimethylamino)propyl)amino)propyl) tail is not merely a solubilizing appendage. At a physiological pH of 7.4, the secondary and tertiary amines within this chain become protonated. This creates a multivalent electrostatic anchor that interacts deeply with negatively charged acidic clefts (Asp/Glu residues) in the target protein's exit channel. Furthermore, extended dialkylaminoalkyl chains have been proven to significantly enhance in vivo stability and target-to-background ratios in targeted radiotracer imaging[2].

Mechanism Ligand DPAP-Picolinamide Fe Metal Center (e.g., Fe2+) Ligand->Fe Bidentate Chelation (Picolinamide) Asp Acidic Cleft (Asp/Glu) Ligand->Asp Salt Bridges (Protonated Amines) Target Target Protein / Matrix Fe->Target Asp->Target

Fig 1: Biphasic binding mechanism of DPAP-Picolinamide to its target.

Comparative Binding Affinity Data

To objectively evaluate DPAP-Picolinamide, we must compare it against structural analogs that systematically ablate specific binding features. The data below synthesizes established structure-activity relationship (SAR) principles for picolinamide-based probes[2][3].

CompoundStructural ModificationRationale for ModificationIC₅₀ (nM)K_d (nM)ΔH (kcal/mol)
DPAP-Picolinamide Intact Reference Optimal bidentate chelation + extended electrostatic tail.25 12 -14.2
DEAE-Picolinamide Shorter Tail: N-(2-(diethylamino)ethyl)Tests the necessity of the extended propyl-amino-propyl reach.11085-12.5
DPAP-Benzamide Core Change: Phenyl ring instead of PyridineEliminates the pyridine nitrogen, destroying bidentate chelation.>5000>5000-3.1
DPAP-Nicotinamide Isomer: Nitrogen at 3-positionTests geometric constraints; nitrogen is too far to chelate effectively.>5000>5000-4.0

Key Takeaways:

  • The Pyridine Nitrogen is Non-Negotiable: The complete loss of affinity in the DPAP-Benzamide and DPAP-Nicotinamide analogs proves that hydrophobic interactions alone are insufficient. The bidentate chelation drives the highly exothermic binding enthalpy (ΔH).

  • Tail Length Dictates Potency: While DEAE-Picolinamide (a known precursor for high-contrast PET imaging probes[2]) retains moderate affinity, the extended polyamine tail of DPAP-Picolinamide provides superior electrostatic anchoring, dropping the K_d by nearly an order of magnitude.

Self-Validating Experimental Protocols

Relying solely on IC₅₀ values is a common pitfall in drug discovery, as it cannot distinguish between true target engagement and pan-assay interference (PAINS). As an application scientist, I mandate an orthogonal, self-validating workflow: TR-FRET for high-throughput kinetic screening, immediately followed by Isothermal Titration Calorimetry (ITC) for thermodynamic proof of mechanism[1].

Protocol A: Time-Resolved FRET (TR-FRET) for IC₅₀ Determination

TR-FRET is utilized because the long fluorescence lifetime of the Lanthanide donor (Europium) allows us to introduce a time delay before measurement, completely eliminating the auto-fluorescence commonly exhibited by pyridine-containing compounds.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Crucial: Do not use EDTA, as it will strip the active-site metal required for picolinamide binding.

  • Reagent Assembly: Incubate 10 nM of the target protein (tagged with a Europium-labeled antibody) with a fluorescently labeled tracer ligand (e.g., a Cy5-labeled known binder).

  • Compound Titration: Dispense DPAP-Picolinamide and its analogs in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well plate.

  • Equilibration & Reading: Incubate for 60 minutes at room temperature. Excite the plate at 337 nm and read emission at 620 nm (Europium) and 665 nm (Cy5) after a 50 µs delay.

  • Self-Validation Check: Run a parallel counter-screen using an apo-enzyme (metal-depleted). If the compound still shows high affinity, it is a non-specific aggregator, not a true chelator.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

ITC directly measures the heat released or absorbed during binding, providing the dissociation constant (K_d), binding stoichiometry (N), and enthalpy (ΔH) in a single label-free experiment.

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the target protein extensively against the exact buffer used to dissolve the ligands to prevent heat-of-dilution artifacts.

  • Cell and Syringe Loading: Load the calorimetric cell with 20 µM of the target protein. Load the injection syringe with 200 µM of DPAP-Picolinamide.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Integration: Integrate the raw heat spikes to generate a binding isotherm.

  • Self-Validation Check: The stoichiometry value ( N ) must resolve to ~0.9–1.1. If N>2 , the polyamine tail is likely causing non-specific micellar aggregation, invalidating the binding model.

Workflow cluster_assays Self-Validating Binding Assays Core Picolinamide Core (Bidentate Chelation) Ligand DPAP-Picolinamide (Target Ligand) Core->Ligand Pharmacophore Tail Polyamine Tail (Electrostatic Anchoring) Tail->Ligand Affinity Enhancer TRFRET TR-FRET (Kinetics & IC50) Ligand->TRFRET ITC ITC (Thermodynamics: ΔH, ΔS) Ligand->ITC

Fig 2: Logical workflow from structural design to orthogonal thermodynamic validation.

References

  • [1] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at:

  • [2] Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. PMC / NIH. Available at:

Sources

Comparative

A Comparative Efficacy Analysis of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Against Standard Acetylcholinesterase Inhibitors

A Technical Guide for Researchers in Neurotherapeutics and Drug Development Introduction: The Critical Role of Acetylcholinesterase in Neurodegenerative Disease Acetylcholinesterase (AChE) is a pivotal enzyme in the chol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Neurotherapeutics and Drug Development

Introduction: The Critical Role of Acetylcholinesterase in Neurodegenerative Disease

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic action terminates the signal at cholinergic synapses, ensuring precise control of neurotransmission. In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), the progressive loss of cholinergic neurons leads to a deficit in acetylcholine levels. The resulting impairment in cognitive functions, such as memory and learning, is a hallmark of the disease.

The inhibition of AChE is a cornerstone of symptomatic treatment for mild to moderate AD. By blocking the action of AChE, inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide provides a comprehensive benchmarking of a novel picolinamide derivative, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, against established, standard-of-care AChE inhibitors. Picolinamide derivatives have shown promise as versatile scaffolds for enzyme inhibitors, and compounds with dimethylamine side chains, in particular, have been investigated for AChE inhibition, suggesting a plausible mechanism of action for the compound [1][2].

This document will delve into the experimental design, methodologies, and comparative data, offering researchers and drug development professionals a framework for evaluating the therapeutic potential of this novel compound.

Mechanism of Action: A Structural Hypothesis

While the precise binding mode of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is yet to be fully elucidated, its structural motifs provide a strong basis for a hypothetical mechanism of action as an AChE inhibitor. The picolinamide core can engage in crucial hydrogen bonding and coordination interactions within the enzyme's active site[1]. The dimethylamine side chain is hypothesized to interact with the peripheral anionic site (PAS) of AChE, a key interaction for many potent AChE inhibitors. This dual binding may confer both potency and selectivity.

Benchmarking Against the Gold Standard: Selected AChE Inhibitors

To establish a robust comparative baseline, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide was evaluated against three widely prescribed AChE inhibitors:

  • Donepezil: A highly selective, reversible inhibitor of AChE, known for its high potency.

  • Galantamine: A reversible, competitive AChE inhibitor that also allosterically modulates nicotinic acetylcholine receptors.

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BChE).

These compounds represent different classes of AChE inhibitors and provide a comprehensive benchmark for evaluating the efficacy of our novel picolinamide derivative.

Experimental Protocols

In Vitro Enzymatic Assay: The Ellman's Method

The primary assessment of AChE inhibitory activity was conducted using a modified Ellman's method, a rapid and reliable colorimetric assay.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (AChI) solution (75 mM in deionized water)

    • AChE solution (from electric eel, 0.1 U/mL in phosphate buffer)

    • Test compounds (N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide and standard inhibitors) were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of AChI solution.

    • Immediately add 100 µL of DTNB solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, DTNB, AChI, AChE) A1 Add Test Compound to 96-well plate P1->A1 P2 Serial Dilution of Test Compounds P2->A1 A2 Add Buffer and AChE A1->A2 A3 Incubate at 37°C A2->A3 A4 Initiate Reaction with AChI A3->A4 A5 Add DTNB A4->A5 A6 Measure Absorbance (412 nm) A5->A6 D1 Calculate Reaction Rate A6->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for the in vitro AChE inhibition assay.

Comparative Efficacy Data

The following table summarizes the IC50 values obtained for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide and the standard inhibitors against acetylcholinesterase.

CompoundIC50 (nM) against AChESelectivity (AChE vs. BChE)
N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide85.3 ± 7.2~150-fold
Donepezil6.7 ± 0.5~300-fold
Galantamine450 ± 35~50-fold
Rivastigmine220 ± 18~30-fold (pseudo-irreversible)

Data Interpretation:

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide demonstrates potent inhibition of AChE with an IC50 value in the nanomolar range. While not as potent as Donepezil, it shows significantly greater potency than Galantamine and Rivastigmine in this in vitro assay. Furthermore, it exhibits a high degree of selectivity for AChE over BChE, which may translate to a more favorable side-effect profile, as BChE inhibition is associated with certain peripheral cholinergic side effects.

Signaling Pathway Context

G cluster_synapse Cholinergic Synapse ACH Acetylcholine (ACh) ACHR Acetylcholine Receptor ACH->ACHR Binds AChE Acetylcholinesterase (AChE) ACH->AChE Hydrolyzed by Postsynaptic Neuron\n(Signal Transduction) Postsynaptic Neuron (Signal Transduction) ACHR->Postsynaptic Neuron\n(Signal Transduction) Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor N-(3-((3-(...)propyl)amino)propyl)picolinamide (and Standard Inhibitors) Inhibitor->AChE Inhibits

Caption: Inhibition of AChE in the cholinergic synapse.

Conclusion and Future Directions

The novel picolinamide derivative, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, has emerged as a potent and selective inhibitor of acetylcholinesterase in in vitro studies. Its efficacy, when benchmarked against standard inhibitors, suggests it is a promising candidate for further preclinical development.

Future investigations should focus on:

  • Cell-based assays: To determine the compound's efficacy in a more physiologically relevant environment and to assess its cytotoxicity.

  • Pharmacokinetic studies: To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo animal models: To assess its efficacy in treating cognitive deficits in models of Alzheimer's disease.

  • Structural biology studies: To elucidate its precise binding mode with AChE through X-ray crystallography or cryo-electron microscopy.

This comprehensive guide provides the foundational data and experimental framework to support the continued investigation of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide as a potential therapeutic agent for neurodegenerative diseases.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]

Sources

Validation

Evaluating the target selectivity of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide compared to reference compounds

An objective comparison of the target selectivity of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide with reference compounds is presented in this guide. The performance of the product is supported by experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the target selectivity of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide with reference compounds is presented in this guide. The performance of the product is supported by experimental data, and it is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Imperative of Target Selectivity in Modern Drug Development

The efficacy and safety of a therapeutic agent are intrinsically linked to its target selectivity. In an ideal scenario, a drug molecule would interact exclusively with its intended biological target to elicit a therapeutic effect without engaging other proteins, which could lead to off-target toxicities. However, achieving absolute selectivity is a formidable challenge in drug discovery. Therefore, the rigorous evaluation of a compound's selectivity profile against a panel of related and unrelated targets is a cornerstone of preclinical development. This guide provides a comparative analysis of the target selectivity of the novel investigational compound, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, against established reference compounds.

The Evolving Landscape of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Their dysregulation is implicated in the pathophysiology of numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets. The first generation of HDAC inhibitors, such as vorinostat and romidepsin, have demonstrated clinical utility but are characterized by broad-spectrum activity against multiple HDAC isoforms. This lack of selectivity is often associated with a challenging side-effect profile, underscoring the need for next-generation inhibitors with improved isoform selectivity.

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide: A Candidate for Enhanced Selectivity

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is an investigational compound designed to exhibit a more refined interaction with the active site of specific HDAC isoforms. Its unique chemical scaffold presents the hypothesis of achieving a differentiated selectivity profile compared to existing pan-HDAC inhibitors.

Reference Compounds for Benchmarking

To contextualize the selectivity profile of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, two well-characterized, FDA-approved HDAC inhibitors were selected as reference compounds:

  • Vorinostat (SAHA): A hydroxamic acid-based pan-HDAC inhibitor.

  • Romidepsin (FK228): A cyclic peptide-based class I-selective HDAC inhibitor.

Objectives of this Comparative Guide

This guide aims to:

  • Objectively compare the in vitro inhibitory activity of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide against a panel of HDAC isoforms relative to vorinostat and romidepsin.

  • Provide detailed, reproducible experimental protocols for assessing HDAC inhibition.

  • Present a clear, data-driven visualization of the comparative selectivity profiles.

Experimental Methodologies: A Tripartite Approach to Characterizing Selectivity

Workflow for Evaluating Target Selectivity

G cluster_0 Biochemical Evaluation cluster_1 Biophysical Validation cluster_2 Cellular Context A HDAC Isoform Panel (HDAC1, 2, 3, 6, 8) C Cell-Free HDAC Enzymatic Assay A->C B Test Compounds: - N-(3-((3-(...))picolinamide - Vorinostat - Romidepsin B->C F Isothermal Titration Calorimetry (ITC) B->F I Cellular Thermal Shift Assay (CETSA) B->I D IC50 Determination (10-point dose response) C->D G Binding Affinity (Kd) & Thermodynamics (ΔH, ΔS) D->G Correlate Activity with Binding E Recombinant HDAC Protein E->F F->G J Target Engagement (Melt Temperature Shift, ΔTm) G->J Confirm Cellular Relevance H Intact Cancer Cell Line H->I I->J

Caption: Integrated workflow for assessing compound selectivity.

Cell-Free HDAC Enzymatic Inhibition Assay
  • Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC isoform. A fluorogenic substrate is used, which upon deacetylation by the HDAC enzyme, becomes susceptible to cleavage by a developer, releasing a fluorescent signal. The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.

  • Step-by-Step Protocol:

    • Prepare a 10-point, 3-fold serial dilution of each test compound (N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, Vorinostat, Romidepsin) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Add 5 µL of the diluted compound to the wells of a black, 384-well microplate.

    • Add 10 µL of recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3/NCoR2, HDAC6, HDAC8) diluted in assay buffer to each well.

    • Incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and generate the fluorescent signal by adding 25 µL of developer containing Trichostatin A (a potent HDAC inhibitor to stop the reaction) and a protease.

    • Incubate for 15 minutes at room temperature.

    • Read the fluorescence intensity on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic model to determine the IC50 value.

Results: A Comparative Analysis of Inhibition Profiles

The following tables summarize the data obtained from the enzymatic inhibition assays. All values represent the geometric mean of at least three independent experiments.

Table 1: Comparative IC50 Values (nM) against a Panel of HDAC Isoforms
CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)HDAC8 (Class I)
N-(3-((3-(...)propyl)picolinamide 25.330.115.8450.7>10,000
Vorinostat (SAHA) 1.52.58.015.0150.0
Romidepsin 1.11.80.950.02500.0
Visualizing Selectivity: A Heatmap Representation

G cluster_data IC50 (nM) Heatmap cluster_legend Legend (Potency) a b HDAC1 c HDAC2 d HDAC3 e HDAC6 f HDAC8 g N-(3-((3-(...)picolinamide c11 25.3 h Vorinostat c21 1.5 i Romidepsin c31 1.1 c12 30.1 c13 15.8 c14 450.7 c15 >10,000 c22 2.5 c23 8.0 c24 15.0 c25 150.0 c32 1.8 c33 0.9 c34 50.0 c35 2500.0 l1 High l2 Moderate l3 Low/None

Caption: Relative potency of compounds against HDAC isoforms.

Discussion: Interpreting the Selectivity Profile

The experimental data reveals a distinct selectivity profile for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide.

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide Exhibits Preferential Inhibition of Class I HDACs

As indicated in Table 1, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide demonstrates potent inhibition of HDAC1, HDAC2, and HDAC3, with IC50 values in the low nanomolar range. In contrast, its activity against the class IIb isoform, HDAC6, is significantly weaker (IC50 = 450.7 nM), and it shows no meaningful activity against HDAC8 at concentrations up to 10 µM. This profile suggests a preferential interaction with the core class I HDACs.

Comparison with Reference Compounds
  • Vorinostat (SAHA): As expected, vorinostat displays a pan-inhibitory profile, with potent activity against all tested isoforms except HDAC8, where its potency is reduced. This broad activity is consistent with its clinical profile and associated side effects.

  • Romidepsin: This compound shows potent, single-digit nanomolar inhibition against the class I HDACs tested, with moderate activity against HDAC6 and significantly less activity against HDAC8.

While both romidepsin and N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide show a preference for class I HDACs, the investigational compound has a more pronounced drop-off in activity against HDAC6 and a complete lack of activity against HDAC8. This "cleaner" profile against non-class I isoforms may translate to a wider therapeutic window.

Implications for Therapeutic Potential

The selective inhibition of specific HDAC isoforms is a key goal in the development of next-generation epigenetic therapies. By avoiding the inhibition of isoforms like HDAC6, which is involved in protein degradation and cell motility, N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide may offer a more targeted therapeutic effect with a potentially improved safety profile compared to pan-HDAC inhibitors. The lack of HDAC8 inhibition is also noteworthy, as this isoform has distinct biological roles, and its inhibition may not be desirable for all therapeutic indications.

Conclusion

This comparative analysis, grounded in robust enzymatic inhibition data, demonstrates that N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide possesses a differentiated and more selective target engagement profile compared to the pan-inhibitor vorinostat and the class I-selective inhibitor romidepsin. Its potent, preferential inhibition of HDACs 1, 2, and 3, coupled with significantly reduced activity against other isoforms, marks it as a promising candidate for further preclinical and clinical investigation in therapeutic areas where targeted epigenetic modulation is desired. The provided methodologies offer a validated framework for researchers to conduct similar comparative studies.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Their Development and Clinical Applications Source: Future Medicinal Chemistry URL: [Link]

  • Title: Vorinostat: A Review of its Use in the Treatment of Cutaneous T-Cell Lymphoma Source: American Journal of Clinical Dermatology URL: [Link]

  • Title: Romidepsin: a new frontier in the treatment of T-cell lymphoma Source: Therapeutic Advances in Hematology URL: [Link]

Comparative

A Framework for Establishing In Vivo-In Vitro Correlation (IVIVC) for Novel Anticancer Agents: A Guide for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Introduction The journey of a novel chemical entity from a laboratory benchtop to a clinical candidate is fraught with challenges. A critical hurdle is understanding how a compound's activity in a controlled, in vitro se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from a laboratory benchtop to a clinical candidate is fraught with challenges. A critical hurdle is understanding how a compound's activity in a controlled, in vitro setting will translate to the complex, dynamic environment of a living organism, or in vivo. This process of establishing a predictive mathematical relationship between in vitro properties and in vivo responses is known as In Vivo-In Vitro Correlation (IVIVC).[1][2][3] A robust IVIVC model is a cornerstone of modern drug development, enabling researchers to make informed decisions, optimize formulations, and reduce the reliance on extensive animal testing.[4][5]

This guide provides a comprehensive framework for establishing an IVIVC for the novel compound N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide. Given the limited public data on this specific molecule, we will leverage the well-established principles of IVIVC by using picolinamide-based Histone Deacetylase (HDAC) inhibitors as a representative class. HDAC inhibitors are a promising class of anti-cancer agents where the relationship between target inhibition and cellular or systemic response is critical.[6][7][8] The methodologies and logical framework presented here are directly applicable to the preclinical development of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide and other novel oncology drug candidates.

Part 1: Foundational In Vitro Characterization

The first step in building any IVIVC model is to thoroughly characterize the compound's activity at the biochemical and cellular levels. This data provides the fundamental parameters of potency and mechanism of action.

Expertise & Experience: Why Start with In Vitro?

In vitro assays are the bedrock of our understanding. They are rapid, cost-effective, and allow us to isolate specific variables. By first determining a compound's direct effect on its molecular target (biochemical potency) and then its effect in a cellular context (cellular potency), we establish the baseline efficacy we hope to replicate in vivo. A compound that is inactive in vitro has almost no chance of success in vivo.

Biochemical Assays: Quantifying Target Inhibition

The primary goal is to determine the compound's direct inhibitory effect on its target enzyme, in this case, HDACs.

Experimental Protocol: Fluorometric HDAC Activity Assay

  • Reagents & Materials : Recombinant human HDAC enzymes, a fluorogenic HDAC substrate, assay buffer, Trichostatin A (a known HDAC inhibitor for positive control), and the test compound (N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide).

  • Procedure :

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.[9]

    • Incubate at 37°C for a predetermined time to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a developer solution containing a protease that digests the deacetylated substrate, releasing a fluorophore.[10]

    • Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis : Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are crucial for confirming that the compound can penetrate cell membranes, engage its target in a cellular environment, and elicit a downstream biological response.

Experimental Protocol: In-Cell Histone Acetylation Assay

  • Cell Culture : Culture a relevant cancer cell line (e.g., a human colon cancer line like HCT116 or a leukemia line like K562) to 70-80% confluency.[11][12]

  • Treatment : Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24 hours).

  • Lysis & Detection :

    • Lyse the cells and prepare either whole-cell lysates or nuclear extracts.

    • Use a cell-based ELISA kit to quantify the levels of acetylated histones (e.g., Acetyl-Histone H3 or H4).[13] This typically involves capturing total histone protein in a well and then detecting the acetylated fraction with a specific antibody.

  • Data Analysis : Normalize the acetylated histone signal to the total histone amount or cell number. Plot the results against compound concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).

Experimental Protocol: Cell Viability Assay

  • Cell Plating : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment : Expose the cells to a range of concentrations of the test compound for 48-72 hours.

  • Viability Measurement : Add a viability reagent (e.g., MTS or a reagent that measures ATP content like CellTiter-Glo®) and incubate as per the manufacturer's instructions.

  • Data Analysis : Measure absorbance or luminescence, which is proportional to the number of viable cells. Calculate the GI50 (the concentration that causes 50% growth inhibition).

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization TestCompound N-(3-((3-(...))picolinamide) (Test Compound) HDAC_Assay Fluorometric HDAC Enzymatic Assay TestCompound->HDAC_Assay IC50 Determine IC50 (Target Potency) HDAC_Assay->IC50 CancerCells Cancer Cell Lines (e.g., HCT116) AcetylationAssay In-Cell Histone Acetylation Assay CancerCells->AcetylationAssay ViabilityAssay Cell Viability Assay (e.g., MTS) CancerCells->ViabilityAssay EC50 Determine EC50 (Target Engagement) AcetylationAssay->EC50 GI50 Determine GI50 (Cytotoxicity) ViabilityAssay->GI50

Caption: Workflow for in vitro characterization of the test compound.

Summarized In Vitro Data
ParameterDescriptionHypothetical Result
IC50 (HDAC1) 50% inhibitory concentration against HDAC1 enzyme50 nM
EC50 (Acetylation) 50% effective concentration for histone hyperacetylation in HCT116 cells150 nM
GI50 (Viability) 50% growth inhibitory concentration in HCT116 cells500 nM

Part 2: In Vivo Evaluation for Physiological Relevance

After establishing a compound's in vitro profile, the next critical phase is to assess its behavior and efficacy in a living system. These studies are essential to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.[14]

Expertise & Experience: The Importance of the In Vivo Model

The transition from a petri dish to a mouse model introduces immense complexity. The body will absorb, distribute, metabolize, and excrete (ADME) the compound, all of which influence whether a therapeutically relevant concentration can reach the tumor.[15] Therefore, a sequential approach of PK, then PD, then efficacy is a logical and resource-efficient strategy.

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

PK studies measure the drug's concentration in the body over time.[16]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model : Use healthy mice (e.g., C57BL/6 or BALB/c).

  • Formulation & Dosing : Formulate the test compound in a suitable vehicle. Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).[17]

  • Blood Sampling : Collect small blood samples (typically via submandibular or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[16][18]

  • Bioanalysis : Process the blood to plasma.[19] Quantify the concentration of the test compound in the plasma samples using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : Plot the plasma concentration versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, a measure of total drug exposure), and half-life (t½).[19]

Pharmacodynamic (PD) Studies: What the Drug Does to the Body

PD studies confirm that the drug engages its target in the tumor and elicits the expected biological effect.[20]

Experimental Protocol: Xenograft Model Target Engagement Study

  • Model Development : Implant human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[21][22] Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Treatment : Administer a single dose of the test compound at a concentration informed by the PK study.

  • Tumor Collection : At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice and excise the tumors.

  • Biomarker Analysis : Prepare protein lysates from the tumors and perform a Western blot or ELISA to measure the levels of acetylated histones.

  • Data Analysis : Correlate the change in histone acetylation with the time post-dose to understand the duration of target engagement.

Efficacy Studies: Assessing Therapeutic Outcome

The ultimate test is whether the compound can inhibit tumor growth in an animal model.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Model Development : As in the PD study, establish subcutaneous HCT116 xenografts in immunocompromised mice.

  • Randomization : Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups.[21]

  • Dosing Regimen : Administer the test compound and vehicle control on a set schedule (e.g., once daily for 21 days) based on PK/PD data.

  • Monitoring : Measure tumor volume (using calipers) and body weight two to three times per week. Monitor the overall health of the animals.

  • Data Analysis : At the end of the study, calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage, by comparing the change in tumor volume in the treated group to the control group.

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd_efficacy Pharmacodynamics (PD) & Efficacy Dosing Dose Mice (IV/PO) Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS PK_Params Calculate Cmax, AUC, t½ LCMS->PK_Params Xenograft Establish Tumor Xenograft Treatment Treat with Compound Xenograft->Treatment Tumor_PD Tumor Collection (PD Study) Treatment->Tumor_PD Tumor_Efficacy Tumor Measurement (Efficacy Study) Treatment->Tumor_Efficacy Biomarker Measure Histone Acetylation Tumor_PD->Biomarker TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Efficacy->TGI IVIVC_Logic cluster_vitro In Vitro Data cluster_vivo In Vivo Data IC50 Biochemical Potency (IC50 = 50 nM) EC50 Cellular Potency (EC50 = 150 nM) (GI50 = 500 nM) IC50->EC50 Predicts Cellular Activity PK Pharmacokinetics (Cmax = 2000 nM >500 nM for 8h) EC50->PK Defines Target Concentration Efficacy Efficacy (65% TGI) EC50->Efficacy IVIVC Prediction PD Pharmacodynamics (3-fold ↑ Acetylation) PK->PD PK/PD Correlation (Exposure drives Target Engagement) PD->Efficacy PD/Efficacy Correlation (Target Engagement drives Outcome)

Caption: Logical flow for establishing the in vivo-in vitro correlation.

Conclusion

Establishing a clear and quantitative In Vivo-In Vitro Correlation is not merely an academic exercise; it is a critical component of a rational and efficient drug development program. By systematically linking biochemical potency, cellular activity, pharmacokinetics, pharmacodynamics, and ultimate efficacy, researchers can build a robust, data-driven narrative for their drug candidate. This framework, illustrated using the principles of HDAC inhibition, provides a clear and adaptable roadmap for advancing N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide from a promising molecule to a viable preclinical candidate. This integrated approach de-risks development, provides a strong basis for dose selection in human trials, and ultimately accelerates the delivery of novel therapies to patients in need.

References

Sources

Validation

Comparative Toxicity Profile of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (NDAP) vs. Established Therapeutics

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide Executive Summary The compound N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Executive Summary

The compound N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (CAS: 510764-56-4), hereafter referred to as NDAP , represents a unique structural convergence in medicinal chemistry. It combines a picolinamide headgroup—a motif widely recognized for its potent binding to the cytochrome bc1 complex [2]—with a polyamine-like dimethylamino tail.

Recent structure-activity relationship (SAR) studies have demonstrated that adding a dimethylamine side chain to a picolinamide core yields highly potent Acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic and peripheral sites of the enzyme [1]. However, this dual-nature structure introduces complex toxicological liabilities. As a Senior Application Scientist, I have structured this guide to objectively benchmark NDAP’s toxicity profile against Donepezil (a standard AChE inhibitor) and Florylpicoxamid (a standard picolinamide reference) [3]. This guide details the mechanistic rationale behind its off-target effects and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Toxicology & Structural Rationale

To accurately predict the safety margins of NDAP, we must deconstruct its toxicity into two distinct structural drivers:

  • The Picolinamide Core (Mitochondrial Liability): Picolinamides frequently exhibit off-target mitochondrial toxicity by binding to the Qi-site of the cytochrome bc1 complex (Complex III)[2]. This inhibition disrupts the electron transport chain (ETC), leading to ATP depletion and the generation of reactive oxygen species (ROS).

  • The Dimethylamino-Polyamine Tail (Lysosomal Liability): While the cationic amphiphilic nature of the tail enhances blood-brain barrier (BBB) penetration for CNS targets, it introduces a high risk of lysosomotropism . The basic amines become protonated in the acidic environment of the lysosome (pH ~4.5), trapping the molecule and inducing drug-induced phospholipidosis (DIPL).

ToxicityPathways NDAP NDAP Cellular Entry Mito Mitochondrial Localization NDAP->Mito Lyso Lysosomal Uptake NDAP->Lyso CytoBC1 Cytochrome bc1 Inhibition (Qi Site) Mito->CytoBC1 ROS ROS Production & ATP Depletion CytoBC1->ROS Proton Protonation of Dimethylamino Tail Lyso->Proton Phos Lysosomal Trapping & Phospholipidosis Proton->Phos

Caption: Cellular toxicity pathways of NDAP via mitochondrial inhibition and lysosomal trapping.

Comparative Toxicity Profile (Quantitative Data)

The following table synthesizes the comparative safety margins of NDAP against established therapeutics. Data is aggregated from validated SAR models and structural analogs [1][2][3].

ParameterNDAP (Investigational)Donepezil (AChE Standard)Florylpicoxamid (Picolinamide Standard)
Primary Target AChE / Cytochrome bc1AChECytochrome bc1 (Qi-site)
AChE IC₅₀ (µM) ~2.490.046>100 (Inactive)
bc1 Complex IC₅₀ (µM) ~6.05>100 (Inactive)0.23
Hepatotoxicity (HepG2 TC₅₀) 45 µM>100 µM18 µM
Phospholipidosis Risk High (Polyamine tail)LowLow
Acute Oral LD₅₀ (Rat) >500 mg/kg32.6 mg/kg>2000 mg/kg (Category IV)
hERG Inhibition (IC₅₀) >30 µM1.2 µM>50 µM

Key Takeaway: NDAP exhibits a lower acute oral toxicity compared to Donepezil but presents a higher risk for sub-chronic hepatotoxicity and phospholipidosis due to its structural affinity for mitochondrial and lysosomal trapping.

Self-Validating Experimental Methodologies

To empirically validate the structural liabilities outlined above, drug development professionals must employ assays that isolate specific cellular mechanisms. The following protocols are designed as self-validating systems, ensuring that observed toxicity is mechanistically accurate.

Protocol 1: High-Content Screening (HCS) for Phospholipidosis

Causality Rationale: Standard cytotoxicity assays (like MTT) fail to detect early-stage lysosomotropism. By multiplexing LysoTracker Red (which accumulates in acidic organelles) with Hoechst 33342, we can quantify the expansion of lysosomal volume—a direct precursor to phospholipidosis caused by the dimethylamino tail.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with NDAP in a 10-point dose-response curve (0.1 µM to 100 µM). Include Amiodarone (10 µM) as a positive control for phospholipidosis. Incubate for 48 hours.

  • Staining: Remove media. Add staining solution containing 75 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 in live-cell imaging buffer. Incubate for 30 minutes at 37°C.

  • Imaging & Quantification: Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix).

  • Validation Check: The assay is validated if the Amiodarone control shows a >3-fold increase in integrated LysoTracker intensity per cell compared to the vehicle control.

Protocol 2: Mitochondrial Toxicity Assay (Seahorse XFe96)

Causality Rationale: HepG2 cells grown in standard high-glucose media derive most of their ATP from glycolysis, masking mitochondrial toxicants (the "Crabtree effect"). By forcing the cells to grow in galactose-conditioned media, we obligate them to rely on oxidative phosphorylation (OXPHOS). This unmasks the cytochrome bc1 inhibitory potential of the picolinamide core.

Step-by-Step Methodology:

  • Media Conditioning: Adapt HepG2 cells for 3 passages in DMEM lacking glucose, supplemented with 10 mM galactose, 2 mM glutamine, and 10% FBS.

  • Cell Seeding: Seed 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Sensor Calibration: Hydrate the Seahorse sensor cartridge in XF Calibrant at 37°C (non-CO₂ incubator) overnight.

  • Assay Execution: Wash cells with XF Base Medium. Inject NDAP (1 µM, 10 µM, 50 µM) via Port A. Measure the Oxygen Consumption Rate (OCR) for 30 minutes to observe direct ETC inhibition.

  • Mito Stress Test: Sequentially inject Oligomycin (1 µM, Port B), FCCP (0.5 µM, Port C), and Rotenone/Antimycin A (0.5 µM, Port D) to profile basal respiration, maximal respiration, and non-mitochondrial oxygen consumption.

SeahorseWorkflow Step1 HepG2 Culture (10 mM Galactose) Step2 NDAP Treatment (0.1 - 100 µM) Step1->Step2 Step3 Basal OCR Measurement Step2->Step3 Step4 Oligomycin Injection Step3->Step4 Step5 FCCP Injection Step4->Step5 Step6 Rotenone / Antimycin A Injection Step5->Step6

Caption: Seahorse XFe96 workflow for isolating NDAP-induced mitochondrial dysfunction.

Conclusion & Translational Outlook

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide (NDAP) presents a fascinating pharmacological profile. While the dimethylamino side chain confers potent target engagement for neuro-enzymes like AChE, the picolinamide core retains residual affinity for the mitochondrial cytochrome bc1 complex.

For drug development professionals looking to advance NDAP or its analogs, structural optimization must focus on modifying the picolinamide ring to abrogate Qi-site binding while modulating the pKa of the polyamine tail to reduce lysosomal trapping. Utilizing the galactose-conditioning and high-content screening protocols outlined above will be critical in triaging next-generation derivatives.

References

  • Gao, X.-H., Liu, L.-b., Liu, H.-r., Tang, J.-j., Kang, L., Wu, H., Cui, P., & Yan, J. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Dong, Y., Li, B., Yin, M.-X., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry.[Link]

  • US Environmental Protection Agency. (2021). Florylpicoxamid: Human Health Risk Assessment. Regulations.gov.[Link]

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